4-Bromo-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTGGNDDSKKPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506043 | |
| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-25-7 | |
| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline
CAS Number: 18706-25-7
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to light yellow substance. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18706-25-7 | [1][2] |
| Molecular Formula | C₁₀H₅BrF₃N | [1] |
| Molecular Weight | 276.05 g/mol | [3] |
| Boiling Point | 268.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.658 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
Synthesis of this compound
The synthesis of the quinoline core can be achieved through various named reactions, with the Pfitzinger reaction being a prominent method for generating quinoline-4-carboxylic acids, which can be precursors to compounds like this compound.[4][5]
Pfitzinger Reaction: A General Protocol
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]
Experimental Protocol:
-
Ring Opening of Isatin: Isatin is hydrolyzed with a base, such as potassium hydroxide, to form a keto-acid intermediate.[4][7] This is typically done by dissolving isatin in an ethanolic solution of KOH.[7]
-
Condensation: A carbonyl compound is then added to the reaction mixture.[7]
-
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[4]
-
Work-up: The reaction mixture is cooled, and the product is precipitated by acidification, followed by filtration and purification.[7]
While a specific protocol for this compound via the Pfitzinger reaction is not detailed in the provided search results, the general principles of this reaction would apply, likely starting from a brominated isatin derivative and a trifluoromethyl-containing carbonyl compound.
Another potential synthetic route involves the reaction of tribromofluoromethane and a substituted 2-alkynyl aniline compound in an amine basic solution under light irradiation.[8]
Biological Activity and Potential Applications
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[9][10] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological profile of the molecule.[11]
Anticancer Potential
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[12] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[12] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against cancer cell lines, with IC50 values in the low microgram per milliliter range.[13] The anticancer mechanism of some quinolines involves the inhibition of enzymes like Pim-1 kinase and PAK1.
Antimalarial Potential
The quinoline scaffold is central to several antimalarial drugs. The general mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite.[9] While specific data for this compound is not available, other trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have shown activity against Plasmodium falciparum.[9]
Experimental Workflows and Reaction Mechanisms
Pfitzinger Reaction Mechanism
The Pfitzinger reaction is a key synthetic route for quinolines. The mechanism involves several steps, starting with the base-catalyzed opening of the isatin ring.
Caption: Mechanism of the Pfitzinger reaction for the synthesis of quinoline derivatives.
General Workflow for Biological Evaluation
The assessment of the biological activity of a novel compound like this compound typically follows a standardized workflow.
Caption: A general workflow for the biological evaluation of a candidate compound.
References
- 1. scbt.com [scbt.com]
- 2. 18706-25-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 18706-25-7 [chemicalbook.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)quinoline
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2-(trifluoromethyl)quinoline, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the compound's core characteristics, details generalized experimental protocols for determining key physicochemical parameters, and presents a logical framework for understanding the significance of these properties in research and development.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃N | [1][2] |
| Molecular Weight | 276.05 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (Predicted) | 4.0 | [3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for melting point and solubility determination, which can be adapted for the characterization of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for pulverizing the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[6] Introduce a small amount of the compound into the open end of a capillary tube.[4][5] Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[5] The packed sample should be approximately 1-2 mm in height.[4]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Initial Determination: Heat the sample rapidly to obtain an approximate melting point range. This initial measurement helps in setting the parameters for a more accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it at a slower rate, approximately 1-2°C per minute, as the temperature approaches the previously determined approximate melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a liquid (the completion of melting). This range is the melting point of the sample.[7]
Solubility Determination
Solubility is a fundamental property that influences a compound's bioavailability and formulation development.[8][9]
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature shaker or water bath
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or water bath.[8] Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.[8] Filter the sample using an appropriate syringe filter to remove any remaining solid.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9]
-
Calculation: The determined concentration represents the solubility of the compound in the specific solvent at the given temperature.
Logical Framework for Physicochemical Property Analysis
The interplay of various physicochemical properties is central to the evaluation of a compound's potential as a drug candidate. The following diagram illustrates the logical relationships and the importance of these core properties.
Caption: Logical flow of physicochemical property assessment.
Biological Context
While specific signaling pathways involving this compound are not yet fully elucidated, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including their roles as antimalarial and anticancer agents.[10][11] The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in disease pathways. The physicochemical properties detailed in this guide are critical determinants of how a molecule like this compound will behave in a biological system, influencing its absorption, distribution, metabolism, and ultimately its therapeutic efficacy and toxicity. Further research is warranted to explore the specific biological targets and mechanisms of action for this particular compound.
References
- 1. This compound | 18706-25-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. pennwest.edu [pennwest.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it explores the known biological activities and potential therapeutic applications of this compound and its analogs, supported by relevant data and visualizations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Name
The chemical entity of interest is this compound. Its structure is characterized by a quinoline core substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position.
IUPAC Name: this compound[1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18706-25-7 | [2][3] |
| Molecular Formula | C₁₀H₅BrF₃N | [1][2][3] |
| Molecular Weight | 276.05 g/mol | [2] |
| Monoisotopic Mass | 274.95575 Da | [1] |
| Predicted XlogP | 4.0 | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | [1] |
| InChI | InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | [1] |
| InChIKey | JRTGGNDDSKKPQE-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis of Quinoline Derivatives
The synthesis of substituted quinolines can be achieved through various established methods. While specific protocols for this compound are not detailed in the provided results, general synthetic strategies for related quinoline derivatives are applicable.
Friedländer Annulation
The Friedländer annulation is a widely used method for synthesizing quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group. A variation of this method can be used for the synthesis of 4-trifluoromethyl-substituted quinolines.
General Protocol:
-
Reactants: Substituted 2-trifluoroacetyl anilines and various carbonyl compounds.
-
Catalyst: Proline potassium salt has been shown to be an effective catalyst.
-
Conditions: The reaction is typically carried out under mild conditions.
-
Advantages: This method offers good to excellent yields and shorter reaction times.[4]
Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5]
General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:
-
Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.
-
Reagent: Cyclization with malonic acid derivatives.
-
Conditions: The reaction is performed under acidic conditions.
-
Catalyst: ZnCl₂ (10 mol%).
-
Solvent: Toluene, at reflux (110–120°C).
-
Time: 12–15 hours.
-
Yield: 55–68%.[6]
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[5][7]
General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:
-
Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.
-
Reagents: Glycerol and sulfuric acid.
-
Conditions: Dehydrating conditions, often with microwave assistance.
-
Temperature: 180–200°C.
-
Yield: 45–60%.[6]
Biological Activity and Potential Applications
Quinoline derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.[8][9] The introduction of a trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability.[6][10]
Antimicrobial and Antiviral Activity
Halogenated quinoline derivatives, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, have demonstrated notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[6] Some compounds in this class have also exhibited potential antiviral activity by inhibiting viral replication in cell lines.[6]
Table: Minimum Inhibitory Concentration (MIC) for a Related Compound
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
Data for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.[6]
Enzyme Inhibition
The quinoline scaffold is a key component of many enzyme inhibitors. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.[6] This interaction suggests that such compounds could modulate metabolic pathways, potentially affecting drug efficacy and metabolism.[6]
Anticancer Activity
Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[8][9] Their mechanisms of action can include inducing apoptosis in cancer cells. For example, 6-Bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell death through apoptosis.[8]
Visualizations
General Synthetic Approach to Substituted Quinolines
The following diagram illustrates a generalized workflow for the synthesis of functionalized quinoline derivatives, highlighting key reaction types.
Caption: A simplified workflow for the synthesis of substituted quinolines.
Potential Mechanisms of Biological Activity
This diagram outlines the potential mechanisms through which quinoline derivatives may exert their biological effects.
References
- 1. PubChemLite - this compound (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 18706-25-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research. This document details established methodologies, providing structured data for comparison and explicit experimental protocols for reproduction.
Core Synthetic Strategies
The synthesis of this compound can be approached through several established methods for quinoline ring formation. The primary strategies involve the construction of the quinoline core from substituted anilines or through the modification of a pre-existing quinoline structure. Key methodologies include the Gould-Jacobs reaction, Pfitzinger reaction, and Combes synthesis, followed by a bromination step.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. The following table summarizes the quantitative data associated with the key reactions involved in the synthesis of this compound and its precursors.
| Reaction | Starting Materials | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 1. Heat (100-130°C, 1-2h); 2. High-boiling solvent (e.g., Diphenyl ether), Reflux (~250°C, 30-60 min) | High | >95 | [1][2] |
| Combes Cyclization | Aromatic amine, Hexafluoroacetylacetone | Eaton's reagent, 150°C, 5h | 57-80 | - | [3] |
| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene group | Base (e.g., KOH), Reflux in ethanol, 24h | Moderate | - | [4][5][6][7] |
| Bromination of Quinolin-4-ol | 2-(Trifluoromethyl)quinolin-4-ol | POBr₃, 150°C, 2h | - | - |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.
Synthesis of 2-(Trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction
This two-step procedure first involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization to form the quinolin-4-ol core.
Step 1: Condensation of Aniline and Diethyl 2-(ethoxymethylene)malonate
-
Materials: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Procedure: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used directly in the next step.[1]
Step 2: Thermal Cyclization
-
Materials: Anilidomethylenemalonate intermediate, High-boiling inert solvent (e.g., Diphenyl ether).
-
Procedure: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 2-(Trifluoromethyl)quinolin-4-ol to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation. Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.[1]
Synthesis of this compound via Bromination
This procedure converts the synthesized quinolin-4-ol into the target bromo-quinoline.
-
Materials: 2-(Trifluoromethyl)quinolin-4-ol, Phosphorus(V) oxybromide (POBr₃).
-
Procedure: In a sealed tube or a flask equipped with a reflux condenser, carefully mix 2-(Trifluoromethyl)quinolin-4-ol with an excess of phosphorus(V) oxybromide. Heat the mixture to 150°C for 2 hours. After cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Synthetic Workflow and Logical Relationships
The following diagram illustrates the key synthetic pathways leading to this compound.
Caption: Synthetic pathways to this compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound does not involve signaling pathways. The experimental workflow is a linear progression from starting materials to the final product, as depicted in the synthetic workflow diagram above. The key decision point for a researcher is the selection of the initial quinoline synthesis method (e.g., Gould-Jacobs vs. Combes), which will be dictated by the availability of starting materials, desired scale, and required purity.
The provided protocols and data serve as a foundational guide for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific applications.
References
An In-Depth Technical Guide to the Reactions of 4-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)quinoline is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the C4-position and a strong electron-withdrawing trifluoromethyl group at the C2-position makes this scaffold amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the known reactions of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to aid researchers in the effective utilization of this important synthetic intermediate.
Core Reactions and Methodologies
The reactivity of this compound is dominated by the C-Br bond, which serves as a handle for the introduction of a wide array of functional groups. The principal reactions discussed in this guide are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the bromide with strong nucleophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the case of this compound, this reaction allows for the synthesis of 4-aryl-2-(trifluoromethyl)quinolines, which are scaffolds of interest in drug discovery.
Quantitative Data Summary
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 10 | 70-80 |
Note: Yields are based on typical outcomes for similar substrates under optimized conditions and may require optimization for specific cases.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the synthesis of 4-Aryl-2-(trifluoromethyl)quinolines:
To a Schlenk flask are added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and a base like sodium carbonate (Na₂CO₃) (2.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere. Degassed solvents, typically a mixture of 1,4-dioxane and water in a 4:1 ratio, are added via syringe. The reaction mixture is then heated to a temperature between 80-90 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, which usually takes between 4 to 12 hours.
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-2-(trifluoromethyl)quinoline derivative.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of 4-alkynyl-2-(trifluoromethyl)quinolines.
Quantitative Data Summary
| Entry | Terminal Alkyne | Product | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinoline | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 60 | 8 | 70-80 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 6 | 80-90 |
| 4 | Propargyl alcohol | 3-(4-(2-(Trifluoromethyl)quinolin-4-yl)ethynyl)propan-1-ol | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 60 | 10 | 65-75 |
Note: Yields are based on typical outcomes for similar substrates under optimized conditions and may require optimization for specific cases.
Detailed Experimental Protocol: Sonogashira Coupling
General Procedure for the synthesis of 4-Alkynyl-2-(trifluoromethyl)quinolines:
In a dry Schlenk flask equipped with a magnetic stir bar, the this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%) are added. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. An anhydrous solvent, for example, DMF or THF, is added via syringe, followed by a suitable base, typically an amine base such as triethylamine or diisopropylethylamine (2-3 equiv.). Finally, the terminal alkyne (1.2 equiv.) is added to the reaction mixture.
The reaction is stirred at the desired temperature, which can range from room temperature to 80 °C, and its progress is monitored by TLC or GC-MS. Once the reaction is complete, it is cooled to room temperature. The reaction mixture is then diluted with an organic solvent like ethyl acetate and filtered through a pad of celite to remove the catalysts. The filtrate is washed with saturated aqueous ammonium chloride solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-(trifluoromethyl)quinoline.
Reaction Mechanism Diagram
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for synthesizing 4-amino-2-(trifluoromethyl)quinoline derivatives from a wide range of primary and secondary amines.
Quantitative Data Summary
| Entry | Amine | Product | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(Morpholin-4-yl)-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | 4-(Phenylamino)-2-(trifluoromethyl)quinoline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 70-80 |
| 3 | n-Butylamine | 4-(Butylamino)-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
Note: Yields are based on typical outcomes for similar substrates under optimized conditions and may require optimization for specific cases.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the synthesis of 4-Amino-2-(trifluoromethyl)quinolines:
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is then added, followed by this compound (1.0 equiv.) and the corresponding amine (1.1-1.2 equiv.). The Schlenk tube is sealed, and the reaction mixture is heated to the specified temperature (typically 80-120 °C) with stirring.
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-2-(trifluoromethyl)quinoline derivative.
Logical Relationship Diagram
Caption: Key components and outcome of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group at the C2-position and the nitrogen atom in the quinoline ring activate the C4-position towards nucleophilic aromatic substitution. This allows for the direct displacement of the bromide by strong nucleophiles.
General Reactivity
Strong nucleophiles such as alkoxides, thiolates, and certain amines can displace the bromide at the C4-position, particularly at elevated temperatures. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups.
Quantitative Data Summary
| Entry | Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | 4-Methoxy-2-(trifluoromethyl)quinoline | - | Methanol | 100 | 24 | 60-70 |
| 2 | Sodium thiophenoxide | 4-(Phenylthio)-2-(trifluoromethyl)quinoline | - | DMF | 120 | 12 | 50-60 |
| 3 | Piperidine | 4-(Piperidin-1-yl)-2-(trifluoromethyl)quinoline | K₂CO₃ | DMSO | 150 | 18 | 40-50 |
Note: Yields are based on general principles of SNAr on similar systems and may require significant optimization.[2]
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
General Procedure for the synthesis of 4-substituted-2-(trifluoromethyl)quinolines:
To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO is added an excess of the nucleophile (e.g., sodium methoxide, 2-3 equiv.). The reaction mixture is heated to a high temperature (typically 100-150 °C) and stirred for several hours. The progress of the reaction is monitored by TLC.
After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-substituted-2-(trifluoromethyl)quinoline.
Experimental Workflow Diagram
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized quinoline derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and general methods for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4-position. Additionally, the potential for nucleophilic aromatic substitution offers a direct route for the introduction of various heteroatom nucleophiles. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the design and execution of synthetic routes involving this important heterocyclic building block. Careful optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.
References
introduction to trifluoromethylated quinolines
An In-depth Technical Guide to Trifluoromethylated Quinolines for Researchers and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Quinoline and its derivatives are known to exhibit anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antitubercular properties, among others.[1][3][4] In modern drug design, the strategic incorporation of fluorine atoms or fluorine-containing moieties is a widely used strategy to enhance the pharmacological profile of lead compounds.[5][6]
The trifluoromethyl (CF3) group, in particular, is of immense interest due to its unique electronic properties and steric profile.[7][8] Introducing a CF3 group can significantly improve a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[3][7][9] This is attributed to the high strength of the C-F bond, which resists metabolic degradation, and the group's strong electron-withdrawing nature, which can modulate the acidity/basicity of nearby functional groups and influence intermolecular interactions.[8] Consequently, trifluoromethylated quinolines have emerged as a promising class of compounds in the quest for novel therapeutic agents.[9][10] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of trifluoromethylated quinolines, tailored for researchers, scientists, and drug development professionals.
Synthesis of Trifluoromethylated Quinolines
The construction of the trifluoromethylated quinoline core can be achieved through various synthetic strategies. These range from classical named reactions adapted for fluorinated precursors to modern transition-metal-catalyzed methods.
Classical Synthetic Routes: Several well-established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, can be adapted to produce trifluoromethylated analogs by using appropriately substituted anilines or carbonyl compounds.[11][12]
Modern Synthetic Routes: Contemporary organic synthesis offers more sophisticated and often more efficient methods. These include:
-
Transition Metal-Catalyzed Annulation: Rhodium-catalyzed redox-neutral [3+3] cycloaddition of anilines with CF3-ynones has been developed as a regioselective method to obtain 2-trifluoromethylquinolines.[11][13]
-
Building Block Strategies: The use of trifluoromethyl-containing building blocks, such as CF3-alkenes or trifluoroacetimidoyl chlorides, provides a direct route to incorporate the CF3 group during the heterocycle formation.[10][14][15] For instance, α-CF3-enamines can react with 2-nitrobenzaldehydes, followed by reductive cyclization to yield 2-CF3-3-arylquinolines.[6][14]
-
Photochemical Methods: Visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes is another innovative approach.[15]
General Synthetic Workflow
The following diagram illustrates common pathways for the synthesis of trifluoromethylated quinolines, highlighting the convergence of aniline precursors with trifluoromethyl-containing building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Starting Materials for the Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound predominantly proceeds through the construction of the quinoline core followed by a bromination step, or by direct cyclization incorporating the bromo-substituent from the aniline precursor. The most common approaches involve the cyclocondensation of anilines with trifluoromethylated β-ketoesters.
Cyclocondensation of Anilines and Ethyl 4,4,4-trifluoroacetoacetate
A prevalent and versatile method involves the reaction of a substituted aniline with ethyl 4,4,4-trifluoroacetoacetate or a similar trifluoromethyl β-ketoester. This reaction typically forms a 4-hydroxy-2-(trifluoromethyl)quinoline intermediate, which is then subjected to bromination to yield the final product.
Key Starting Materials:
-
Anilines: The choice of aniline determines the substitution pattern on the benzene ring of the quinoline core. For the synthesis of the parent this compound, aniline itself is a common starting material. For substituted derivatives, precursors like 2-bromoaniline or 4-fluoroaniline are used.[1][2]
-
Ethyl 4,4,4-trifluoroacetoacetate (or Ethyl 4,4,4-trifluoro-3-oxobutanoate): This is the key building block that provides the trifluoromethyl group and the C2-C3-C4 fragment of the quinoline ring.[1][2][3][4]
-
Acid Catalysts: Polyphosphoric acid (PPA) or p-toluenesulfonic acid are frequently employed to catalyze the cyclization reaction.[3][4]
-
Brominating Agents: To convert the intermediate 4-hydroxy-2-(trifluoromethyl)quinoline to the final product, various brominating agents are used, with phosphorus oxybromide (POBr₃) being a common choice.[1]
Reaction Pathway:
The synthesis generally follows a two-step process:
-
Formation of 4-Hydroxy-2-(trifluoromethyl)quinoline: Aniline or a substituted aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of an acid catalyst and heat.
-
Bromination: The resulting 4-hydroxy-2-(trifluoromethyl)quinoline is treated with a brominating agent to replace the hydroxyl group at the 4-position with a bromine atom.
Caption: General workflow for the two-step synthesis of this compound.
Synthesis from Pre-brominated Anilines
An alternative approach involves using a bromo-substituted aniline as the starting material. For instance, the reaction of 2-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate can lead to the formation of an 8-bromo-2-(trifluoromethyl)-4-quinolone intermediate.[1] Subsequent bromination at the 4-position yields a dibrominated product.[1] This highlights the importance of the starting aniline in directing the final substitution pattern.
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic protocols for this compound and its precursors.
Table 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline Derivatives
| Starting Aniline | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | p-Toluenesulfonic acid | Toluene | 140 | Overnight | 51.82 | [4] |
| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | - | 120 | 3 | 23 | [3] |
| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | - | 150 | 3 | 91 | [3] |
Table 2: Bromination of 4-Hydroxy-2-(trifluoromethyl)quinoline Derivatives
| Starting Material | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 8-Bromo-2-trifluoromethyl-4-quinolone | POBr₃ (1.1 equiv) | 150 | 2 | Not specified | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline from Aniline[4]
-
Reaction Setup: To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (8.00 mL, 54.315 mmol), aniline (9.909 mL, 108.631 mmol), toluene (100.0 mL), and p-toluenesulfonic acid (0.47 g, 2.716 mmol).
-
Reaction: Heat the mixture to 140°C and allow it to reflux overnight.
-
Work-up: After cooling to room temperature, wash the mixture with a saturated aqueous solution of NH₄HCO₃ (200 mL), water (3 x 200 mL), and saturated brine (200 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography (petroleum ether: ethyl acetate = 80:20) to obtain 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid (6.0 g, 51.82% yield).
Protocol 2: Synthesis of 8-Bromo-2-trifluoromethyl-4-quinolone from 2-Bromoaniline[1]
-
Reaction Setup: Combine 2-bromoaniline and ethyl trifluoroacetoacetate in polyphosphoric acid.
-
Reaction: Heat the mixture at 150°C for 2 hours.
-
Work-up and Isolation: The specific work-up procedure is adapted from a known method by Schlosser and Marull, which typically involves quenching with ice water and collecting the precipitate.
Protocol 3: Bromination of 8-Bromo-2-trifluoromethyl-4-quinolone[1]
-
Reaction Setup: Treat 8-bromo-2-trifluoromethyl-4-quinolone with 1.1 equivalents of phosphoryl bromide (POBr₃).
-
Reaction: Heat the mixture at 150°C for 2 hours to yield 4,8-dibromo-2-(trifluoromethyl)quinoline.
Logical Relationships in Synthesis Planning
The selection of starting materials is critical and dictates the feasible synthetic routes and the final substitution pattern of the quinoline product. The following diagram illustrates the decision-making process based on the desired product.
Caption: Decision workflow for selecting starting materials in this compound synthesis.
References
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]
- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
The Skraup Synthesis of Quinoline Derivatives: A Technical Guide for Drug Discovery and Development
December 2025
Abstract
The Skraup synthesis, a venerable yet persistently relevant reaction in organic chemistry, provides a powerful and direct method for the synthesis of the quinoline scaffold. This bicyclic heterocycle is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This technical guide offers an in-depth exploration of the Skraup synthesis for researchers, scientists, and drug development professionals. It delineates the reaction mechanism, provides detailed experimental protocols for key transformations, presents quantitative data on reaction yields, and visualizes the intricate signaling pathways where quinoline derivatives play a crucial role.
Introduction
First reported by Czech chemist Zdenko Hans Skraup in 1880, the archetypal Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline.[3][4] While notoriously exothermic and sometimes vigorous, the reaction's versatility in accommodating a wide range of substituted anilines makes it an invaluable tool for accessing diverse quinoline derivatives.[4][5] The quinoline moiety is a privileged scaffold in drug discovery, with numerous FDA-approved drugs containing this core structure, highlighting its significance in clinical oncology and beyond.[6] This guide aims to provide a comprehensive resource for effectively employing the Skraup synthesis in a research and development setting.
Reaction Mechanism and Key Parameters
The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the reactive intermediate, acrolein.[7][8]
The key steps are as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein.[9]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the α,β-unsaturated aldehyde, acrolein.[4][8]
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed cyclization.
-
Dehydration: The cyclized intermediate is then dehydrated to form a 1,2-dihydroquinoline.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the corresponding quinoline, driven by the oxidizing agent present in the reaction mixture.[8]
A proposed mechanism for the Skraup synthesis involves a fragmentation-recombination pathway. The aniline initially condenses with the α,β-unsaturated ketone in a conjugate fashion, followed by fragmentation to an imine and the ketone itself. These fragments then recombine to form the quinoline product.[5][10]
Several factors critically influence the outcome of the Skraup synthesis:
-
Aromatic Amine: A wide variety of anilines can be utilized, leading to correspondingly substituted quinolines. The position of substituents on the aniline ring dictates the regiochemistry of the cyclization. While ortho- and para-substituted anilines typically yield single products, meta-substituted anilines can result in a mixture of 5- and 7-substituted quinolines.[4]
-
Glycerol Source: To ensure optimal yields, the use of "dynamite" glycerol, which contains less than 0.5% water, is often recommended.[4]
-
Acid Catalyst: Concentrated sulfuric acid is the most commonly employed acid catalyst.[4]
-
Oxidizing Agent: A range of oxidizing agents can be used. Nitrobenzene is a traditional choice and can also function as a solvent.[11][12] Arsenic pentoxide is another effective, albeit more toxic, option.[11] Milder and more environmentally benign oxidizing agents like iodine or even air have also been reported.[4] The choice of oxidizing agent significantly affects the reaction's vigor and yield.[4]
-
Moderators: The often violent and exothermic nature of the Skraup reaction can be controlled by the addition of moderators. Ferrous sulfate (FeSO₄) is commonly used and is believed to act as an oxygen carrier, prolonging the reaction time.[11][13] Boric acid can also be employed to render the reaction less violent.[11]
Quantitative Data
The yield of the Skraup synthesis is highly dependent on the substituents present on the aniline starting material and the choice of oxidizing agent. The following tables summarize reported yields for various substrates and reaction conditions.
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[11] |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol) | ResearchGate[11] |
| 6-Nitrocoumarin | Arsenic Pentoxide | 3H-pyrano[3,2-f]quinoline-3-one | 14 | ResearchGate[11] |
Experimental Protocols
Reproducible and detailed experimental procedures are essential for successful synthesis. The following protocols are adapted from established and reliable sources.
General Synthesis of Quinoline from Aniline
This procedure is adapted from Organic Syntheses.[11]
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide solution (concentrated)
-
Water
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling.
-
Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which acts as both the solvent and the oxidizing agent.[3]
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil.[4] Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[4] Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[11]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.[11]
-
Isolation: Perform steam distillation to remove the unreacted nitrobenzene and the newly formed quinoline.[4]
-
Purification: Separate the organic layer from the steam distillate. The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any residual aniline. The purified quinoline is then isolated by steam distillation from the acidified solution after neutralization. Final purification can be achieved by distillation under reduced pressure, collecting the fraction boiling at 235-237°C.[11]
Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[4]
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide (powdered)
-
Glycerol (U.S.P. grade)
-
Concentrated Sulfuric Acid
-
Sodium Carbonate (for workup)
-
Celite
-
Ethanol (95%)
Procedure:
-
Mixing Reagents: In a large three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
Acid Addition: With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.
-
Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.
-
Workup: Cool the reaction mixture and dilute it with water. Neutralize the solution with a concentrated solution of sodium carbonate. Filter the hot solution through a layer of Celite.
-
Purification: Cool the filtrate to induce crystallization of the product. Collect the crude product by filtration. Recrystallize the product from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.
Applications in Drug Development and Signaling Pathways
Quinoline and its derivatives are of paramount importance in drug discovery and development, exhibiting a wide range of pharmacological activities.[2] They are particularly prominent as anticancer agents, often functioning by inhibiting key signaling pathways that drive tumor growth and proliferation.[6][14] Several quinoline-based drugs target receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are pivotal in activating carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR cascades.[15]
Conclusion
The Skraup synthesis, despite its age, remains a cornerstone of heterocyclic chemistry, providing a direct and adaptable route to the medicinally significant quinoline core. Its ability to generate a diverse array of substituted quinolines from readily available starting materials ensures its continued relevance in modern drug discovery. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and access to reliable experimental protocols are crucial for harnessing the full potential of this powerful synthetic tool. As researchers continue to explore the vast chemical space of quinoline derivatives, the Skraup synthesis will undoubtedly play a vital role in the development of novel therapeutic agents to address a wide range of diseases.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. chemistry-online.com [chemistry-online.com]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Friedlander Synthesis: A Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The Friedlander synthesis, a classic condensation reaction, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[2] This technical guide provides an in-depth overview of the Friedlander synthesis, including its mechanism, modern catalytic variations, detailed experimental protocols, and its application in the development of targeted therapeutics.
Core Principles: The Friedlander Reaction Mechanism
The Friedlander synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester, to yield a substituted quinoline.[3] The reaction is generally catalyzed by acids or bases and can proceed through two primary mechanistic pathways, depending on the reaction conditions and substrates.[2]
-
Aldol-First Pathway: This pathway begins with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes intramolecular cyclization via Schiff base formation, followed by dehydration to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group of the aryl aldehyde/ketone and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[3]
Two viable reaction mechanisms exist for this reaction. In the first mechanism, the 2-amino substituted carbonyl compound and the second carbonyl compound react in a rate-limiting step to form an aldol adduct. This intermediate loses water in an elimination reaction to form an unsaturated carbonyl compound, which then loses water again upon imine formation to yield the quinoline. In the second mechanism, the initial step is the formation of a Schiff base, followed by an Aldol reaction and then elimination to form the quinoline.[4]
Catalytic Variations in Friedlander Synthesis
While the classical Friedlander synthesis can be performed at high temperatures without a catalyst or with simple acid or base catalysis, modern advancements have introduced a plethora of catalytic systems to improve reaction efficiency, selectivity, and sustainability.[5][6] These catalysts offer milder reaction conditions, shorter reaction times, and often higher yields.
Table 1: Comparison of Catalysts for the Synthesis of Substituted Quinolines
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lewis Acids | |||||
| ZrCl₄ | EtOH/H₂O (1:1) | 60 | 1.5 h | 92 | [5] |
| InCl₃ | EtOH/H₂O (1:1) | 60 | 2 h | 88 | [5] |
| Nd(NO₃)₃·6H₂O | Ethanol | Room Temp. | 2-3 h | 62-94 | [7] |
| Solid Acids | |||||
| Amberlyst-15 | Ethanol | Reflux | 5-8 h | 80-92 | [6] |
| P₂O₅/SiO₂ | Solvent-free | 80 | 15-40 min | 90-98 | [8] |
| Zeolite (H-FAU) | Solvent-free | 120 | 2 h | 85 | [6] |
| Nanocatalysts | |||||
| CuBTC (MOF) | Toluene | 100 | 2 h | High | [5] |
| Fe₃O₄-IL-HSO₄ | Solvent-free | 90 | 30 min | 95 | [9] |
| Other | |||||
| Iodine | Solvent-free | 120 | 1-2 h | 85-95 | [10] |
| p-TsOH | Solvent-free | 120 | 10-30 min | 88-96 | [10] |
| None (Catalyst-free) | Water | 70 | 3 h | up to 97 | [11] |
Experimental Protocols
This section provides detailed methodologies for key variations of the Friedlander synthesis, offering researchers a practical guide for implementation.
Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This protocol utilizes Zirconium(IV) chloride as an efficient Lewis acid catalyst in an aqueous ethanol medium.[5]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1.5 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[5]
Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst
This protocol outlines a solvent-free approach using a reusable solid catalyst, P₂O₅/SiO₂, under thermal conditions.[8]
Materials:
-
2-amino-5-chlorobenzophenone (2 mmol)
-
Dimedone (3 mmol)
-
P₂O₅/SiO₂ catalyst (0.4 g)
-
Ethyl acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (2 mmol), dimedone (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).[8]
-
Heat the solvent-free mixture to 80 °C with stirring for 15-40 minutes, monitoring the reaction by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.[8]
-
Add ethyl acetate (20 mL) and stir for 5 minutes.[8]
-
Filter the solid catalyst and wash it with ethyl acetate.[8] The catalyst can be dried and reused.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.[8]
-
Purify the resulting solid by recrystallization from an appropriate solvent to afford the pure quinoline product.[8]
Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
The versatility of the Friedlander synthesis allows for the creation of large, diverse libraries of quinoline derivatives for high-throughput screening in drug discovery programs.[1] A particularly significant application is the development of inhibitors for critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4]
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Quinoline-based compounds have been successfully designed and synthesized to inhibit key kinases within this pathway, notably mTOR and PI3K itself.[12][13] For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine has been identified as a potent mTOR inhibitor, demonstrating the potential of the quinoline scaffold in developing next-generation cancer therapeutics.[12]
Conclusion
The Friedlander synthesis remains a highly relevant and powerful tool in the arsenal of synthetic and medicinal chemists. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to modern catalytic methods make it an ideal strategy for the efficient construction of substituted quinolines. For researchers in drug development, this reaction provides a robust platform for generating novel molecular entities capable of modulating key biological pathways, thereby paving the way for the discovery of new and effective therapies. The continued development of innovative catalytic systems for the Friedlander synthesis will undoubtedly further enhance its utility and application in the years to come.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the primary synthesis routes, present key quantitative data, and provide a comprehensive experimental protocol and a visual representation of the synthetic workflow.
Synthetic Strategies and Key Data
The synthesis of this compound can be achieved through several established chemical reactions. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. The table below summarizes the quantitative data associated with common synthetic routes.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pfitzinger Reaction | 2-amino-4-bromo-6-fluorobenzotrifluoride, Malonic acid derivatives | ZnCl₂ | Toluene | 110-120 | 12-15 | 55-68[1] |
| Skraup Synthesis | 2-amino-4-bromo-6-fluorobenzotrifluoride, Glycerol | H₂SO₄ | - | 180-200 | - | 45-60[1] |
| Cyclization & Bromination | 2-bromoaniline, Ethyl trifluoroacetoacetate | Polyphosphoric acid, POBr₃ | - | 150 | 2 | - |
Note: The yields for the Pfitzinger and Skraup reactions are reported for a structurally similar compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline. The cyclization and bromination route is adapted from a procedure for a dibrominated analog[2].
Experimental Protocol: Synthesis via Cyclization and Bromination
This protocol details a two-step synthesis of this compound starting from 2-bromoaniline and ethyl trifluoroacetoacetate. This method involves an initial acid-catalyzed cyclization to form a quinolone intermediate, followed by bromination.
Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (1 equivalent) and ethyl trifluoroacetoacetate (1.2 equivalents).
-
Acid Addition: Slowly add polyphosphoric acid to the mixture with stirring. The amount of acid should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 150°C for 2 hours.[2] The color of the mixture will darken as the reaction progresses.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is the crude 8-Bromo-2-(trifluoromethyl)quinolin-4-one.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask, place the purified 8-Bromo-2-(trifluoromethyl)quinolin-4-one (1 equivalent).
-
Reagent Addition: Add phosphoryl bromide (POBr₃) (1.1 equivalents) to the flask.[2] This reaction should be performed in a well-ventilated fume hood as POBr₃ is corrosive and moisture-sensitive.
-
Heating: Heat the reaction mixture to 150°C for 2 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Basify the mixture with a cold aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the cyclization and bromination route.
References
Application Notes and Protocols for Suzuki Coupling with 4-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and expected outcomes for the Suzuki coupling of 4-Bromo-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity. The resulting 4-aryl-2-(trifluoromethyl)quinoline scaffolds are prevalent in a variety of biologically active compounds, making this synthetic route highly relevant for drug discovery and development programs.
The electron-withdrawing nature of the trifluoromethyl group at the C2 position and the nitrogen atom in the quinoline ring system activates the C4-bromo bond towards oxidative addition, a key step in the catalytic cycle of the Suzuki coupling. This generally allows for efficient coupling with a wide range of aryl and heteroaryl boronic acids under relatively mild conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition of the aryl halide to a palladium(0) species, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of electron-deficient heteroaryl bromides. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-98 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | 82-92 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O (5:1) | 110 | 16 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2-(trifluoromethyl)quinoline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 6 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2-(trifluoromethyl)quinoline product.
Mandatory Visualizations
Suzuki Coupling Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow.
Applications in Drug Development
The 4-aryl-2-(trifluoromethyl)quinoline core is a privileged scaffold in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking potential sites of oxidation and can also increase its binding affinity to biological targets through favorable interactions.[1] Quinolone derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily synthesize a diverse library of 4-aryl-2-(trifluoromethyl)quinolines via the Suzuki coupling reaction is therefore a powerful tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
References
Application Notes and Protocols for Trifluoromethylquinolines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylquinolines represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl (-CF3) group into the quinoline core significantly enhances key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These attributes make trifluoromethylquinoline derivatives highly promising candidates for the development of novel therapeutics against a range of diseases, including cancer, malaria, and viral infections.[1][4] This document provides detailed application notes on their use and protocols for their synthesis and biological evaluation.
I. Anticancer Applications
Trifluoromethylquinolines have emerged as a potent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis. Their mechanisms of action are diverse and include the inhibition of key signaling kinases and disruption of microtubule dynamics.[5][6][7]
A. Targeting Signaling Pathways
Several trifluoromethylquinoline derivatives have been identified as potent inhibitors of critical oncogenic signaling pathways, such as those mediated by serum and glucocorticoid-inducible kinase 1 (SGK1) and the c-Met receptor tyrosine kinase.
A series of 4-trifluoromethyl-2-anilinoquinoline derivatives has been developed as potential anti-cancer agents that target SGK1.[5] One promising compound, referred to as 8b , which features a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position, has demonstrated significant efficacy against multiple cancer cell lines by inducing apoptosis and cell cycle arrest.[5] In vivo studies using a PC3 xenograft mouse model showed that compound 8b exhibits notable anti-cancer effects with minimal toxicity.[5]
3,5,7-Trisubstituted quinolines, particularly those with a trifluoromethyl group at the 7-position, have been identified as highly potent c-Met inhibitors, with some compounds exhibiting IC50 values of less than 1.0 nM.[8] Compound 21b from this series, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, has demonstrated a promising pharmacokinetic profile and high selectivity for c-Met.[8] It effectively inhibited tumor growth in NIH-3T3-TPR-Met and U-87 MG human glioblastoma xenograft models.[8]
B. Tubulin Polymerization Inhibition
Certain novel trifluoromethylquinoline derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site.[7] Compound 6b from a recently synthesized series showed remarkable antiproliferative activities at nanomolar concentrations against four human cancer cell lines.[7] Mechanistic studies confirmed that this compound arrests LNCaP cells in the G2/M phase of the cell cycle and induces apoptosis.[7]
C. DNA Intercalation
Some trifluoromethylquinoline derivatives exert their cytotoxic effects by intercalating with DNA.[9][10] This mechanism is particularly noted for 2,8-bis(trifluoromethyl)quinoline derivatives.[9][10]
Quantitative Data: Anticancer Activity
| Compound Class | Compound Example | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Trifluoromethyl-2-anilinoquinolines | 8b | SGK1 | PC3 (Prostate) | Not specified, but potent | [5] |
| 3,5,7-Trisubstituted quinolines | 21b | c-Met | - | <0.001 (enzymatic) | [8] |
| Novel Trifluoromethylquinolines | 6b | Tubulin | LNCaP (Prostate) | Nanomolar range | [7] |
| 2,8-Bis(trifluoromethyl)quinolines | 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | DNA Intercalation | HL-60 (Leukemia) | 10 ± 2.5 | [10] |
II. Antimalarial Applications
The quinoline scaffold is the foundation for many established antimalarial drugs like chloroquine.[11] The introduction of trifluoromethyl groups has been a successful strategy to enhance activity, particularly against drug-resistant strains of Plasmodium falciparum.[11][12]
Derivatives containing one or two trifluoromethyl groups have shown significant in vitro antimalarial activity.[9] Notably, 2,8-bis(trifluoromethyl) quinoline derivatives have demonstrated slightly higher activity than their mono-trifluoromethylated counterparts.[9] These compounds are believed to act by binding to DNA through intercalation.[9]
Quantitative Data: Antimalarial Activity
| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | D10 (Chloroquine-sensitive) | 4.8 | [9] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones | D10 (Chloroquine-sensitive) | 5.2 | [9] |
III. Antiviral Applications
Trifluoromethylquinoline derivatives have also been investigated for their antiviral properties, with some compounds showing activity against the Zika virus (ZIKV).[4] Specifically, 2,8-bis(trifluoromethyl)quinoline derivatives have been synthesized and screened for their ability to inhibit ZIKV replication, with some showing activity comparable to the known antimalarial drug mefloquine, which also has anti-ZIKV properties.[4]
IV. Experimental Protocols
A. Synthesis Protocols
This protocol is adapted from a procedure involving the cyclization of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.[3]
-
Reaction Setup: In a round-bottomed flask equipped with a stirrer, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid to the mixture.
-
Heating: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold distilled water to yield the crude product.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
This is a general procedure for the synthesis of 4-anilinoquinoline derivatives from a 4-chloroquinoline intermediate.[13]
-
Reaction Setup: In a suitable solvent such as isopropanol, dissolve the 4-chloroquinoline derivative (1.0 eq) and the desired substituted aniline (1.1-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of pyridine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux for 45 minutes to several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Add petroleum ether and a saturated solution of sodium bicarbonate (NaHCO3).
-
Isolation: Filter the resulting precipitate and wash it.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4-anilinoquinoline derivative.
B. Biological Assay Protocols
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.[14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.
This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules.[9][16]
-
Reagent Preparation: Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and glycerol. Keep on ice.
-
Compound Preparation: Prepare serial dilutions of the test compound, a known inhibitor (e.g., Nocodazole), and a vehicle control in the buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the diluted test compounds or controls.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution to each well.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer capable of maintaining the temperature at 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the maximum polymerization rate or the final polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[17]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium.
-
Plate Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a low-oxygen, high-CO2 environment.
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.
This assay assesses the ability of a compound to bind to DNA by measuring the displacement of a fluorescent intercalator, ethidium bromide (EB).[9][18][19]
-
Preparation of DNA-EB Complex: In a fluorescence cuvette, prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Add ethidium bromide to the solution and allow it to incubate to form a stable DNA-EB complex.
-
Fluorescence Measurement (Baseline): Measure the initial fluorescence of the DNA-EB complex (Excitation ~520 nm, Emission ~595 nm).
-
Titration with Test Compound: Add increasing concentrations of the trifluoromethylquinoline compound to the cuvette.
-
Fluorescence Quenching: After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity. The displacement of EB from the DNA by the test compound will result in a decrease (quenching) of the fluorescence.
-
Data Analysis: Plot the fluorescence intensity versus the concentration of the test compound to determine the binding affinity.
Conclusion
Trifluoromethylquinolines are a versatile and highly promising class of compounds in medicinal chemistry. Their enhanced physicochemical properties and diverse mechanisms of action make them attractive candidates for the development of new drugs against cancer, malaria, and viral diseases. The protocols provided herein offer a framework for the synthesis and evaluation of novel trifluoromethylquinoline derivatives, facilitating further research and development in this exciting field.
References
- 1. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-MET [stage.abbviescience.com]
- 6. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols: 4-Bromo-2-(trifluoromethyl)quinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the trifluoromethyl group at the 2-position often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, making it a valuable substituent in drug design.[4]
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents and offer detailed protocols for its derivatization through common and powerful cross-coupling methodologies.
Key Applications in Drug Discovery
Derivatives of this compound are being explored for a variety of therapeutic applications, primarily in oncology and inflammatory diseases. The ability to readily modify the quinoline core at the 4-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents.[2] Derivatives of this compound are promising candidates for the development of novel oncology therapeutics. Research has shown that structurally related trifluoromethyl-quinolines can be elaborated into potent inhibitors of various kinases and other cancer-related targets.
One key area of investigation is the development of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitors . SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy in several cancers, including prostate cancer.[5][6] A recent study highlighted the potential of 4-trifluoromethyl-2-anilinoquinoline derivatives as potent SGK1 inhibitors, demonstrating significant anti-cancer efficacy in preclinical models.[5][6]
// Nodes GF [label="Growth Factors\n(e.g., IGF-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; SGK1_inactive [label="SGK1 (inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SGK1_active [label="SGK1 (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO [label="FOXO\n(e.g., FOXO3a)", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Trifluoromethyl-2-anilinoquinoline\nDerivative (SGK1 Inhibitor)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1; PIP3 -> mTORC2; PDK1 -> SGK1_inactive [label="Phosphorylates"]; mTORC2 -> SGK1_inactive [label="Phosphorylates"]; SGK1_inactive -> SGK1_active [label="Activation"]; SGK1_active -> FOXO [label="Inhibits", color="#EA4335"]; SGK1_active -> GSK3b [label="Inhibits", color="#EA4335"]; FOXO -> Apoptosis [label="Promotes"]; GSK3b -> CellCycle [label="Inhibits"]; SGK1_active -> Proliferation; Inhibitor -> SGK1_active [label="Inhibits", color="#EA4335", style=bold];
// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .dot Caption: Simplified SGK1 signaling pathway and the inhibitory action of 4-trifluoromethyl-2-anilinoquinoline derivatives.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties.[7] They can modulate various inflammatory pathways, and the development of selective inhibitors for targets such as cyclooxygenases (COX) and various kinases involved in inflammation is an active area of research. While specific data for derivatives of this compound is limited, the scaffold represents a promising starting point for the synthesis of novel anti-inflammatory agents.
Quantitative Data on Quinoline Derivatives
The following tables summarize the in vitro biological activity of various quinoline derivatives, highlighting the potential of this scaffold in drug discovery. It is important to note that these compounds are structurally related to derivatives of this compound, and this data serves as a valuable reference for guiding synthesis and screening efforts.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Target(s) |
| Compound 8b | 4-Trifluoromethyl-2-(4-(piperazin-1-yl)phenyl)aminoquinoline | PC3 (Prostate) | 1.5 | SGK1 |
| LNCaP (Prostate) | 2.3 | |||
| K562 (Leukemia) | 3.1 | |||
| HeLa (Cervical) | 4.7 | |||
| Compound 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4 | Topoisomerase I |
| HeLa (Cervical) | 26.4 | |||
| HT29 (Colon) | 15.0 | |||
| Compound 12e | Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | Not specified |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 |
Data for Compound 8b is from a study on 4-trifluoromethyl-2-anilinoquinoline derivatives as SGK1 inhibitors.[5][6] Data for Compound 11 is from a study on highly brominated quinolines.[8] Data for Compound 12e is from a study on quinoline-chalcone derivatives.[9]
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Structure/Description | Assay | IC50 (µM) |
| Compound 6 | 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 |
| Compound 8 | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 |
| Compound 10 | 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 |
Data is from a study on the anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives.[10]
Experimental Protocols
The bromine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of C-C, C-N, and C-O bonds. The following protocols provide detailed methodologies for key transformations.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Sonogashira [label="Sonogashira\nCoupling", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Aryl [label="4-Aryl-2-(trifluoromethyl)quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkynyl [label="4-Alkynyl-2-(trifluoromethyl)quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino [label="4-Amino-2-(trifluoromethyl)quinoline\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Aryl; Sonogashira -> Alkynyl; Buchwald -> Amino;
// Graph attributes graph [bgcolor="#FFFFFF"]; } .dot Caption: Key cross-coupling reactions for the diversification of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-(trifluoromethyl)quinolines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)quinoline.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-(trifluoromethyl)quinolines
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Add anhydrous THF and triethylamine (typically in a 2:1 ratio).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-(trifluoromethyl)quinoline.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-(trifluoromethyl)quinoline Derivatives
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents) to a Schlenk tube.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene or dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the desired 4-amino-2-(trifluoromethyl)quinoline derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules in drug discovery. Its amenability to a wide range of cross-coupling reactions allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The trifluoromethyl group imparts favorable pharmacokinetic properties, making this scaffold particularly attractive for the development of new drug candidates, especially in the fields of oncology and inflammation. The provided protocols serve as a foundation for the synthesis and exploration of new chemical space around the 4-substituted-2-(trifluoromethyl)quinoline core.
References
- 1. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-(trifluoromethyl)quinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 2-position of the quinoline ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom at the 4-position of 4-Bromo-2-(trifluoromethyl)quinoline serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through various cross-coupling reactions. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and outlines methodologies for the biological screening of the resulting novel chemical entities.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods are highly efficient and tolerate a wide range of functional groups, making them ideal for the generation of compound libraries for biological screening.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-position of the quinoline core and a variety of aryl or heteroaryl groups by coupling with a corresponding boronic acid or boronate ester. This allows for the exploration of structure-activity relationships (SAR) related to steric and electronic effects of different aromatic substituents.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide array of primary and secondary amines at the 4-position. The resulting 4-amino-2-(trifluoromethyl)quinoline derivatives are of significant interest due to the prevalence of the 4-aminoquinoline scaffold in bioactive molecules.[1]
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried prior to use.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 4-aryl-2-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-(trifluoromethyl)quinoline.
Protocol 2: Buchwald-Hartwig Amination of this compound with Amines
This protocol provides a general method for the synthesis of 4-amino-2-(trifluoromethyl)quinoline derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.4 equivalents) to a Schlenk tube.
-
Add this compound (1 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-(trifluoromethyl)quinoline derivative.
Biological Screening Protocols
Anticancer Activity Screening: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in a complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
The following tables present representative biological activity data for 2-(trifluoromethyl)quinoline derivatives from the literature to serve as a benchmark for newly synthesized compounds.
Table 1: Anticancer Activity of Representative 2-(Trifluoromethyl)quinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | T47D (Breast) | 0.016 | [2] |
| B | MDA-MB-468 (Breast) | 8.73 | [3] |
| C | MCF-7 (Breast) | 51.57 | [3] |
| D | HT-29 (Colon) | > 100 | [4] |
| E | MKN-45 (Gastric) | 0.53 | [4] |
| F | K562 (Leukemia) | 0.05 | [3] |
Table 2: Antimicrobial Activity of Representative 2-(Trifluoromethyl)quinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| G | Staphylococcus aureus | 0.8 | [5] |
| H | Bacillus cereus | 1.61 | [6] |
| I | Escherichia coli | > 64 | [5] |
| J | Candida albicans | Moderate Activity | [5] |
| K | Aspergillus niger | Moderate Activity | [5] |
Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-Bromo-2-(trifluoromethyl)quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinoline nucleus significantly enhances its metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This is due to the unique electronic properties of the trifluoromethyl group, which can modulate the pKa of nearby functionalities and engage in favorable interactions with protein active sites.[4]
The presence of a bromine atom at the 4-position of the 2-(trifluoromethyl)quinoline core provides a versatile synthetic handle for the construction of novel and complex heterocyclic systems. This bromo substituent is amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities and the building of intricate molecular architectures.[5][6] This application note provides a detailed guide to the synthetic utility of this compound, complete with experimental protocols and practical insights for its application in drug discovery and materials science.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C10H5BrF3N.[7] The interplay between the electron-withdrawing trifluoromethyl group and the bromo substituent dictates the reactivity of the quinoline core. The potent electron-withdrawing nature of the -CF3 group at the C2 position deactivates the quinoline ring towards electrophilic substitution but activates it for nucleophilic attack. The bromine atom at the C4 position is the primary site for synthetic modification, readily participating in various palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C10H5BrF3N |
| Molecular Weight | 276.05 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 79-83 °C |
| Boiling Point | Approx. 280 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) |
Note: These values are approximate and may vary depending on the supplier and purity.
Core Synthetic Applications and Methodologies
The strategic placement of the bromine atom at the C4 position allows for a diverse range of chemical transformations, making this compound a valuable building block for creating libraries of novel heterocyclic compounds.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 4-position of the quinoline ring.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization:
-
Low Yield: Increase the equivalents of the boronic acid or try a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄). Consider a stronger base like K₃PO₄ or Cs₂CO₃.[10]
-
Catalyst Deactivation: Ensure the solvents are thoroughly degassed to remove oxygen. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, so careful selection of ligands is crucial.[10]
-
Side Reactions: The formation of homocoupled products can be minimized by using a slight excess of the boronic acid and ensuring an inert atmosphere.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of a wide variety of arylamines.[11][12] This reaction is instrumental in introducing primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the 4-position of the quinoline core, a common motif in bioactive molecules.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XantPhos Pd G3, 5 mol%)[14]
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Optimization:
-
Choice of Ligand: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands like XantPhos or RuPhos are often effective.[14]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.[15]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Optimization of the temperature is often necessary.
Synthesis of Fused Heterocyclic Systems: Building Complexity
The reactivity of the 4-bromo substituent can be exploited to construct fused heterocyclic systems, leading to novel molecular scaffolds with potential biological activity. A notable example is the synthesis of pyrazolo[4,3-c]quinolines.
Pyrazolo[4,3-c]quinoline derivatives have shown promising anti-inflammatory and anticancer activities.[16][17] A common synthetic route involves the reaction of a 4-haloquinoline with a hydrazine, followed by cyclization.
Protocol 3: Synthesis of 4-Hydrazinyl-2-(trifluoromethyl)quinoline and Cyclization to Pyrazolo[4,3-c]quinolines
Part A: Synthesis of 4-Hydrazinyl-2-(trifluoromethyl)quinoline
Materials and Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (10 equiv)
-
Solvent (e.g., ethanol or n-butanol)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-hydrazinyl-2-(trifluoromethyl)quinoline, which can often be used in the next step without further purification.
Part B: Cyclization to form the Pyrazolo[4,3-c]quinoline Core
Materials and Reagents:
-
4-Hydrazinyl-2-(trifluoromethyl)quinoline (1.0 equiv)
-
A suitable cyclizing agent (e.g., a β-ketoester for substituted pyrazoles)[18]
-
Acid or base catalyst as required
-
Solvent (e.g., acetic acid or ethanol)
Procedure:
-
Dissolve the 4-hydrazinyl-2-(trifluoromethyl)quinoline in the appropriate solvent.
-
Add the cyclizing agent and catalyst (if necessary).
-
Heat the reaction mixture to reflux.
-
Monitor the formation of the tricyclic product by TLC or LC-MS.
-
Upon completion, cool the reaction and isolate the product by filtration or extraction.
-
Purify the pyrazolo[4,3-c]quinoline derivative by recrystallization or column chromatography.
Visualization of Synthetic Strategies
To further aid in the conceptualization of experimental design, the following diagrams illustrate the synthetic versatility of this compound and the general workflow for its application in cross-coupling reactions.
Caption: Synthetic utility of this compound.
Caption: General workflow for Palladium-Catalyzed Cross-Coupling.
Caption: Decision flowchart for synthesis of novel quinolines.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline|CAS 1072944-67-2 [benchchem.com]
- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 7. PubChemLite - this compound (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-(trifluoromethyl)quinoline with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2-(trifluoromethyl)quinoline with various boronic acids. The 2-(trifluoromethyl)quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via this cross-coupling reaction is of significant interest for the development of novel therapeutic agents.
Reaction Scheme
The general reaction involves the coupling of this compound with a generic boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 4-substituted-2-(trifluoromethyl)quinoline.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of boronic acids. The data is compiled from literature sources and represents typical outcomes.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 70-80 |
| 6 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 65-75 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction is carried out under anaerobic conditions.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Solvent Addition: Add anhydrous DMF and degassed deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(trifluoromethyl)quinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Note and Protocol: Sonogashira Coupling of Bromoquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] The quinoline scaffold is a significant motif in medicinal chemistry, and the introduction of an alkynyl group via Sonogashira coupling provides a valuable method for generating novel therapeutic agents.[3] This document provides a detailed experimental procedure for the Sonogashira coupling of bromoquinolines.
The reaction typically proceeds under mild conditions, often at room temperature, using an amine base that can also serve as the solvent.[2] The essential components of the reaction are a palladium(0) catalyst, a copper(I) cocatalyst, and a base to neutralize the hydrogen halide byproduct.[4][5] While traditional methods require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media or even in the ambient atmosphere.[2][5]
Reaction Principle:
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: The cycle begins with the oxidative addition of the bromoquinoline to a palladium(0) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex.
-
Reductive Elimination: Finally, reductive elimination from the resulting palladium(II) complex yields the alkynylated quinoline product and regenerates the active palladium(0) catalyst.[1][6]
In some cases, copper-free protocols are employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4]
Experimental Protocol: General Procedure for Sonogashira Coupling of Bromoquinolines
This protocol provides a general method for the Sonogashira coupling of a bromoquinoline with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
Bromoquinoline (e.g., 3-bromoquinoline, 6-bromoquinoline-8-carbonitrile) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.1-1.5 equiv)[1]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (0.01-0.05 equiv)[1][4]
-
Copper(I) iodide (CuI) (0.02-0.10 equiv)[1]
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), diisopropylamine) (2.0-7.0 equiv)[1][6]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, 1,4-dioxane)[1][3]
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoquinoline (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[1]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.[1] Subsequently, add the amine base (e.g., TEA or DIPEA, 2-3 equiv) followed by the dropwise addition of the terminal alkyne (1.1-1.5 equiv).[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-110 °C.[1] The optimal temperature will depend on the reactivity of the specific bromoquinoline and alkyne. For instance, aryl bromides may require heating, whereas aryl iodides can react at room temperature.[2][6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.[1]
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with the organic solvent.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated quinoline.[1]
Data Presentation
The following tables summarize typical reaction parameters and hypothetical yields for the Sonogashira coupling of various bromoquinolines with different alkynes.
Table 1: Sonogashira Coupling of 3-Bromoquinoline with Various Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 12 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80 | 8 | 92 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ / CuI | K₂CO₃ | Dioxane | 100 | 18 | 78[3] |
Table 2: Sonogashira Coupling of Phenylacetylene with Various Bromoquinolines
| Entry | Bromoquinoline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoquinoline | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 65 | 10 | 88 |
| 2 | 6-Bromoquinoline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 6 | 95[3] |
| 3 | 8-Bromoquinoline | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 90[7] |
| 4 | 6-Bromoisoquinoline-1-carbonitrile | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 90 | 12 | 82[1] |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[8] Consider increasing the reaction temperature or using a more active catalyst system with bulky, electron-rich phosphine ligands.[3][8]
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[8] Running the reaction under strictly anaerobic conditions can mitigate this. A copper-free protocol can also be employed.[1][8]
-
Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium catalyst, leading to inhibition.[8] The use of bulky phosphine ligands can help to prevent this and promote the desired catalytic cycle.[3][8]
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in the development of pharmaceuticals and functional materials. The synthesis of quinoline derivatives carrying a trifluoromethyl group is of significant interest due to the unique physicochemical properties imparted by this moiety, such as enhanced metabolic stability and lipophilicity. These attributes make this compound a valuable building block in medicinal chemistry. This guide outlines a robust and scalable synthetic route, presents a comparative analysis of various synthetic methodologies, and offers detailed experimental procedures for laboratory and large-scale production.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules. The incorporation of a trifluoromethyl group at the 2-position and a bromine atom at the 4-position of the quinoline ring creates a versatile intermediate for further chemical modifications, such as cross-coupling reactions. This compound serves as a crucial precursor for the synthesis of a wide range of substituted quinolines with potential applications as therapeutic agents and in materials science. This document details a recommended synthetic pathway and provides a comprehensive overview of alternative methods to facilitate informed decisions in a research and development setting.
Comparative Analysis of Synthetic Methodologies
Several synthetic strategies can be employed for the synthesis of this compound and its analogs. The selection of a particular method depends on factors such as starting material availability, scalability, cost-effectiveness, and desired purity. The following table summarizes key quantitative data from various established methods for the synthesis of substituted quinolines, providing a comparative perspective.
| Synthetic Method | Key Reagents | Typical Yield (%) | Purity (%) | Scalability | Advantages | Disadvantages |
| Modified Friedländer Annulation | 2-Amino-trifluoroacetophenone, α-Methylene Ketone | 70-90 | >98 | High | Good yields, high purity, scalable. | Requires specific starting materials. |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | 55-68 | ~95 | Moderate | One-pot synthesis of quinoline-4-carboxylic acids. | Can have moderate yields. |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid | 45-60 | ~90 | Low | Uses readily available starting materials. | Harsh reaction conditions, low yields. |
| Suzuki-Miyaura Coupling | Dihaloquinoline, Trifluoromethylating Agent | 80-92 | >98 | High | High yields and purity. | Requires pre-functionalized quinoline core. |
| Sandmeyer-Type Reaction | Amino-quinoline | Variable | Variable | Moderate | Versatile for introducing various functionalities. | Diazonium intermediates can be unstable. |
Recommended Synthetic Pathway
A recommended and scalable synthetic approach for this compound involves a multi-step process commencing with the cyclization of a suitable aniline derivative to form the quinoline core, followed by a regioselective bromination. This pathway is favored for its relatively high yields, scalability, and control over the final product's purity.
Caption: Recommended synthetic workflow for this compound.
Detailed Experimental Protocols
Laboratory-Scale Synthesis of 2-(Trifluoromethyl)quinolin-4-ol (Intermediate)
This protocol is based on the Friedländer annulation reaction.
Materials:
-
2-Amino-trifluoroacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethanol
-
Sodium bicarbonate (sat. aq. solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-amino-trifluoroacetophenone in toluene, add ethyl acetoacetate.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add polyphosphoric acid portion-wise while stirring and heat the mixture to 120-140°C for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 2-(trifluoromethyl)quinolin-4-ol.
-
The crude product can be purified by recrystallization from ethanol.
Laboratory-Scale Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)quinolin-4-ol (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (2.0-3.0 eq)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, suspend 2-(trifluoromethyl)quinolin-4-ol in acetonitrile.
-
Carefully add phosphorus oxybromide portion-wise at 0°C.
-
After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and dichloromethane.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Large-Scale Synthesis and Industrial Production Considerations
For large-scale production, the above-mentioned batch processes can be adapted. However, for improved safety, efficiency, and consistency, a continuous flow process is recommended, particularly for the bromination step.
Key Considerations for Scale-Up:
-
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and heat flow is crucial for safe and efficient scale-up.
-
Reagent Addition: For exothermic reactions like bromination, controlled addition of reagents using syringe pumps or dosing pumps is essential to manage the reaction temperature.
-
Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction progress.
-
Work-up and Purification: Large-scale work-up procedures may involve liquid-liquid extraction in reactors and purification by crystallization to handle larger volumes.
-
Safety: A comprehensive hazard analysis should be conducted before any scale-up. The use of personal protective equipment (PPE) is mandatory.
Continuous Flow Bromination: A continuous flow setup using a microreactor or a packed-bed reactor can offer significant advantages for the bromination of 2-(trifluoromethyl)quinolin-4-ol.
Caption: Schematic of a continuous flow setup for bromination.
This setup allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and safety.
Characterization Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the quinoline core.
-
¹³C NMR: To identify all carbon atoms in the molecule.
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¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxybromide is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Trifluoromethyl-containing compounds and their precursors may be toxic. Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical and materials science sectors. The detailed protocols and comparative data presented in this document are intended to provide researchers and scientists with the necessary information to perform this synthesis in a safe, efficient, and scalable manner. The recommended multi-step synthesis, coupled with considerations for large-scale production, offers a robust pathway to this valuable chemical intermediate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-(trifluoromethyl)quinoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving 4-Bromo-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low conversion in Suzuki coupling with this compound can stem from several factors, primarily related to the electron-deficient nature of the quinoline ring. The trifluoromethyl group is strongly electron-withdrawing, which can impact the catalytic cycle. Key areas to investigate include:
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Catalyst Activity: The oxidative addition step can be challenging for electron-deficient aryl halides. Ensure you are using a sufficiently active palladium catalyst and ligand system.
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Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
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Reagent Quality: Degradation of the boronic acid, catalyst, or solvent can inhibit the reaction.
Q2: What are the most common side reactions observed in this specific Suzuki coupling?
A2: The most prevalent side reactions when working with this compound and boronic acids are:
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of water and the choice of base.
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium(II) species.
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Debromination: The replacement of the bromine atom on the quinoline with a hydrogen atom, leading to the formation of 2-(trifluoromethyl)quinoline. This is a known issue with electron-deficient heteroaryl halides.
Q3: How does the trifluoromethyl group on the quinoline ring affect the Suzuki coupling reaction?
A3: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. Its presence on the quinoline ring has several implications for the Suzuki coupling reaction:
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Increased Reactivity of the C-Br Bond: The electron-withdrawing nature of the -CF3 group makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst.
-
Potential for Catalyst Inhibition: The nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
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Increased Susceptibility to Side Reactions: The overall electron deficiency of the molecule can make it more prone to side reactions like debromination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst system. | - Switch to a more electron-rich and bulky phosphine ligand such as SPhos or XPhos. - Use a pre-formed palladium(II) precatalyst like XPhos Pd G2 or G3, which can be more effective for challenging substrates. |
| Insufficient reaction temperature or time. | - Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C up to 110 °C). - Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Poor quality of reagents. | - Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). - Ensure solvents are anhydrous and properly degassed. - Use a fresh bottle of palladium catalyst and ligand. | |
| Significant Protodeboronation of Boronic Acid | Inappropriate base. | - Switch to a milder base such as K₃PO₄ or Cs₂CO₃. |
| Presence of excess water. | - While some water is often necessary, ensure you are using a well-controlled amount in your solvent system (e.g., 4:1 dioxane:water). Use anhydrous solvents for the reaction setup. | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen in the reaction. | - Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. |
| Inefficient reduction of Pd(II) to Pd(0). | - Consider using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that efficiently generates the active Pd(0) species. | |
| Debromination of the Quinoline Starting Material | Catalyst system promotes hydrodehalogenation. | - Employ a catalyst system known to suppress this side reaction, such as one with a bulky, electron-rich ligand (e.g., XPhos). The use of XPhosPdG2 has been shown to be effective in preventing debromination in similar systems.[1] |
| High reaction temperatures. | - While higher temperatures can improve conversion, they can also increase the rate of side reactions. Find a balance where the desired reaction proceeds at a reasonable rate without significant byproduct formation. |
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of substrates structurally and electronically similar to this compound. This data can serve as a starting point for optimizing your specific reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 4 | Phenylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 12 | ~92 |
| 5 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 0.7 | 89 |
Data in entries 1-3 is based on typical yields for the selective Suzuki coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile.[2] Data in entries 4-5 is based on the Suzuki coupling of a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1]
Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different coupling partners.
Materials:
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This compound
-
Arylboronic acid (1.2 equivalents)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%) or XPhos Pd G2 (2.5 mol%) with XPhos (5 mol%)
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Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
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Water (degassed)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of 4-Bromo-2-(trifluoromethyl)quinoline by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(trifluoromethyl)quinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?
A1: For the purification of this compound and its analogs, silica gel is the most commonly used stationary phase. A typical mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. A good starting point for the solvent system, based on similar compounds like 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, is a mixture of hexane and ethyl acetate in a ratio of 8:2 (v/v)[1]. It is crucial to optimize this ratio using Thin Layer Chromatography (TLC) to achieve the best separation.
Q2: My compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel. This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will help to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
Q3: I am observing decomposition of my compound on the silica gel column. What can I do to prevent this?
A3: The acidic nature of silica gel can sometimes cause the decomposition of sensitive compounds. If you suspect your this compound is degrading, you can try deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, you can consider using a more neutral stationary phase, such as alumina.
Q4: How much silica gel should I use for my column?
A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample. For separations that are more difficult, a higher ratio may be necessary.
Q5: What is the best way to load my sample onto the column?
A5: There are two common methods for sample loading: wet loading and dry loading. For wet loading, dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column. For dry loading, dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will increase retention on the column and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded onto the column. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina, which can offer different selectivity. A very slow, shallow gradient elution may also improve the separation of closely eluting spots. | |
| Product Tailing or Streaking | Strong interaction between the basic quinoline and acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, you can add a small percentage of a more polar solvent like methanol. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a TLC plate by letting a spot sit for an extended period before eluting. If degradation is suspected, switch to a more neutral stationary phase like alumina. | |
| Cracked or Channeled Column Bed | The column was not packed properly, or it ran dry. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying out and cracking. |
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v)[1] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (if tailing is observed) |
| Detection | UV light at 254 nm |
Table 2: TLC Analysis for Optimization
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Observations |
| 9:1 | < 0.2 | May require a more polar solvent for better elution. |
| 8:2 | ~0.3 - 0.4 | Good starting point for column chromatography. [1] |
| 7:3 | > 0.5 | May elute too quickly, leading to poor separation from non-polar impurities. |
Note: The provided Rf values are estimates based on structurally similar compounds and should be confirmed experimentally for this compound.
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
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TLC Analysis:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
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Develop the plate in a TLC chamber with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives the target compound an Rf value between 0.2 and 0.3.
-
Visualize the spots under UV light (254 nm).
-
-
Column Packing:
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Choose a glass column of an appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-Bromo-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound scaffold involve the cyclization of a substituted aniline with a trifluoromethyl-containing β-dicarbonyl compound. Key named reactions include the Combes synthesis, the Conrad-Limpach synthesis, and variations of the Gould-Jacobs reaction. A common approach involves the reaction of 4-bromoaniline with ethyl trifluoroacetoacetate.
Q2: What is the primary cause of isomeric impurities in this synthesis?
A2: Isomeric impurities are a significant challenge and typically arise from the lack of regioselectivity during the initial condensation and cyclization steps. The reaction between 4-bromoaniline and an unsymmetrical β-ketoester like ethyl trifluoroacetoacetate can lead to two different regioisomeric quinolinone intermediates, which then produce different final products. For instance, the reaction can yield the desired 2-(trifluoromethyl)quinolinone or the undesired 4-(trifluoromethyl)quinolinone isomer.[1]
Q3: Can the bromine substituent be lost during the reaction?
A3: Yes, dehalogenation is a potential side reaction, particularly under harsh reaction conditions. Syntheses that employ high temperatures and strong acids, such as the Skraup synthesis, can lead to the formation of 2-(trifluoromethyl)quinoline as a byproduct.[2]
Q4: Is the trifluoromethyl group stable throughout the synthesis?
A4: The trifluoromethyl (CF3) group is generally very stable under most synthetic conditions due to the high strength of the C-F bond. However, extreme conditions could potentially lead to its degradation, though this is less common than other side reactions. The presence of the electron-withdrawing CF3 group has been shown to be a stabilizing factor for the quinoline ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction/cyclization.- Formation of significant amounts of side products (isomers, tars).- Suboptimal reaction temperature or time. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired product.- Consider a different synthetic route if isomer formation is unavoidable. |
| Presence of an Isomeric Impurity | - Lack of regioselectivity in the initial condensation of 4-bromoaniline and ethyl trifluoroacetoacetate. | - Modify reaction conditions. For Conrad-Limpach type syntheses, lower temperatures (kinetic control) may favor one isomer, while higher temperatures (thermodynamic control) may favor the other.- Carefully purify the final product using column chromatography or recrystallization. |
| Detection of a Dehalogenated Byproduct | - Reaction conditions are too harsh (e.g., excessively high temperature or overly acidic medium). | - Reduce the reaction temperature.- Use a milder acid catalyst or a lower concentration of the acid.- If using a Skraup-type synthesis, consider alternative, milder methods. |
| Formation of Tarry, Insoluble Material | - Use of strong, corrosive acids like concentrated sulfuric acid or polyphosphoric acid can lead to polymerization and charring. | - Use a milder catalyst system.- Ensure the reaction temperature is well-controlled and does not exceed the recommended range.- Add reagents slowly to control the exothermicity of the reaction. |
| Unreacted Starting Materials in Final Product | - Insufficient reaction time or temperature.- Inefficient mixing of reactants. | - Increase the reaction time and/or temperature, while monitoring for byproduct formation.- Ensure efficient stirring throughout the reaction. |
Data Presentation
Table 1: Potential Products and Side Products in the Synthesis of this compound
| Compound Name | Molecular Structure | Formation Pathway | Factors Influencing Formation |
| This compound | C10H5BrF3N | Desired product from the cyclization of 4-bromoaniline and ethyl trifluoroacetoacetate followed by bromination of the resulting quinolinone. | Optimized reaction conditions (temperature, catalyst). |
| 6-Bromo-4-(trifluoromethyl)quinolin-2-ol | C10H5BrF3NO | Isomeric intermediate from the alternative cyclization pathway. | Reaction conditions (kinetic vs. thermodynamic control). |
| 2-(Trifluoromethyl)quinoline | C10H6F3N | Dehalogenation of the desired product or intermediates. | Harsh reaction conditions (high temperature, strong acid). |
| Uncyclized Enamine Intermediate | C12H11BrF3NO2 | Incomplete cyclization reaction. | Insufficient temperature or reaction time. |
| Polymeric Tar | N/A | Acid-catalyzed polymerization of starting materials or intermediates. | High concentration of strong acid, high temperatures. |
Experimental Protocols
A common laboratory-scale synthesis of a precursor to this compound, 8-bromo-2-trifluoromethyl-4-quinolone, is adapted from the literature.[3]
Synthesis of 8-bromo-2-trifluoromethyl-4-quinolone
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Reaction: Heat the mixture to reflux (typically around 250 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After cooling to room temperature, the reaction mixture will likely solidify. The solid is triturated with a suitable solvent like hexane or diethyl ether to remove the high-boiling point solvent.
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Purification: The crude solid is then collected by filtration and can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.
This quinolone intermediate can then be converted to this compound via a bromination reaction using a reagent like phosphorus oxybromide (POBr3).
Visualizations
Caption: General workflow for the synthesis of a dibrominated trifluoromethylquinoline, illustrating the key steps from starting materials to the final product.
Caption: Logical relationship of potential side product formation pathways in the synthesis of this compound.
References
Technical Support Center: Optimizing the Skraup Reaction for Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines via the Skraup reaction. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this classical yet powerful reaction. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you improve the yield and reproducibility of your Skraup syntheses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
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Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
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Answer: A runaway Skraup reaction is a significant safety concern due to its highly exothermic nature.[1][2]
Immediate Actions:
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If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it.[3]
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Ensure adequate ventilation in a fume hood and have a blast shield in front of the setup.[3]
Preventative Measures:
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Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][2] Ferrous sulfate is believed to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period, thus taming the reaction's vigor.[2][4]
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Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath).[1][2]
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Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source and allow the reaction to proceed under its own heat.[3] If the reaction becomes too vigorous, cooling the flask with a wet towel can be effective.[5]
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Issue 2: The yield of the desired quinoline product is consistently low.
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Question: I am following a standard Skraup protocol, but my yields are significantly lower than what is reported in the literature. What are the likely causes, and how can I improve them?
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Answer: Low yields in the Skraup synthesis can be attributed to several factors:
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Uncontrolled Reaction Temperature: Localized overheating can lead to polymerization and charring of the reactants, significantly reducing the yield.[4] Employing the temperature control measures mentioned above is critical.
-
Sub-optimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can result in side reactions and incomplete conversion.[4]
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Nature of the Aniline Substituent: The electronic properties of the substituents on the aniline ring play a significant role. Electron-withdrawing groups can deactivate the ring, making the cyclization step more challenging and leading to lower yields.[4][6] Conversely, electron-donating groups generally facilitate the reaction.[3]
-
Inefficient Work-up: The viscous and often tarry nature of the crude reaction mixture can make product extraction difficult, leading to significant material loss.[4][7]
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Issue 3: Significant tar formation is observed, complicating purification.
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Question: My reaction mixture is a thick, black tar, making it very difficult to isolate the product. What causes this, and how can I minimize it?
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Answer: Tar formation is a very common issue in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[1][2]
Strategies to Minimize Tar Formation:
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Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can help to reduce charring.[1]
-
Optimize Temperature: Avoid excessively high temperatures. A gentle initiation of the reaction followed by controlled heating is key.[1]
-
Purification Techniques: For a tarry crude product, steam distillation is a highly effective method to separate the volatile quinoline derivative from the non-volatile tar.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of ferrous sulfate in the Skraup reaction?
A1: Ferrous sulfate (FeSO₄) acts as a moderator to control the often violent exothermic reaction.[4][8] It is thought to function as an oxygen carrier, allowing the oxidation of the dihydroquinoline intermediate to proceed more smoothly and over a longer duration, which helps to prevent the reaction from becoming uncontrollable and reduces the formation of tar.[2][4]
Q2: Can I use an oxidizing agent other than nitrobenzene?
A2: Yes. While nitrobenzene is commonly used and can also act as a solvent, other oxidizing agents have been successfully employed.[4][8] Arsenic acid has been historically used and is reported to result in a less violent reaction.[8] More modern and "greener" approaches have explored the use of iodine or even microwave-assisted synthesis without an external oxidizing agent.[3][4]
Q3: How do substituents on the aniline ring affect the Skraup reaction?
A3: Substituents on the aniline ring have a significant impact on the reaction's success and yield.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) generally activate the aromatic ring, facilitating the electrophilic cyclization step and leading to higher yields.[3]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the cyclization more difficult.[3][6] This often requires more forcing conditions and can result in lower yields.[3][6] For instance, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with yields as low as 17%, whereas o-bromoaniline can give yields around 75% under similar conditions.[6]
Q4: What are some key safety precautions to take when performing a Skraup reaction?
A4: The Skraup reaction must be handled with care due to its vigorous nature and the use of hazardous materials.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use a blast shield, especially when running the reaction for the first time or at a larger scale.[3]
-
Be prepared for a highly exothermic reaction and have an ice bath readily available for cooling.[3]
-
Add reagents, particularly concentrated sulfuric acid, slowly and with efficient cooling and stirring.[1]
Quantitative Data Summary
The yield of the Skraup reaction is highly dependent on the substrate, oxidizing agent, and reaction conditions. The following tables provide a summary of reported yields for various substituted quinolines.
Table 1: Effect of Aniline Substituents on Quinoline Yield
| Substituted Aniline | Product | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Quinoline | Nitrobenzene | 84-91 | [9] |
| p-Toluidine | 6-Methylquinoline | Nitrobenzene | - | [5] |
| m-Toluidine | 7-Methylquinoline & 5-Methylquinoline | Nitrobenzene | Mixture (2:1 ratio) | [10] |
| o-Nitroaniline | 8-Nitroquinoline | Not specified | ~17 | [6] |
| o-Bromoaniline | 8-Bromoquinoline | Not specified | ~75 | [6] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Not specified | Mixture | [9] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic pentoxide | 65-76 | [11] |
Table 2: Influence of Different Oxidizing Agents on Quinoline Yield
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Iodine | Quinoline | 92.8 | [5] |
| Substituted Anilines | Iodine | Substituted Quinolines | 75-90.7 | [5] |
| 6-Nitrocoumarin | Self-oxidizing (internal redox) | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [12] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline from Aniline
This protocol is a classic example of the Skraup synthesis.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.[13]
-
Slowly and with cooling, add the concentrated sulfuric acid in portions.[13]
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without external heating.[13]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[5]
-
After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.[11]
-
Perform a steam distillation to isolate the crude quinoline from the tarry residue.[5]
-
The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any remaining aniline, followed by a final distillation.[5]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline from 3-Nitro-4-aminoanisole (an aniline with an electron-withdrawing group)
This protocol demonstrates the synthesis of a substituted quinoline from a deactivated aniline.
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide (Caution: Highly toxic)
-
Glycerol
-
Concentrated Sulfuric Acid
Procedure:
-
In a large three-necked round-bottom flask, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[9][11]
-
With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.[5]
-
Heat the mixture under reduced pressure to remove water, maintaining the temperature between 105-110°C.[5]
-
After the removal of water, carefully raise the internal temperature to 117-119°C and add more concentrated sulfuric acid dropwise over several hours while maintaining this temperature range.[5]
-
After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[5]
-
Cool the reaction mixture and dilute it with water.[5]
-
Neutralize the solution with a concentrated solution of sodium carbonate and filter the hot solution.[5]
-
Cool the filtrate to induce crystallization of the product. Collect the crude product by filtration and recrystallize from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. brieflands.com [brieflands.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling Reactions with Haloquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important class of N-heterocyclic compounds. The inherent electronic properties and coordination potential of the quinoline ring can lead to unexpected outcomes. This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered when working with haloquinolines.
Q1: Why is my Suzuki coupling with a 2-chloroquinoline failing, while the same reaction with bromobenzene works perfectly?
A1: This is a classic issue of substrate reactivity. The carbon-chlorine bond is significantly stronger and less polarized than a carbon-bromine bond. This makes the rate-determining oxidative addition step of the catalytic cycle much more difficult for chloroquinolines.[1] To overcome this, a more potent catalytic system is required. Standard catalysts like Pd(PPh₃)₄ are often insufficient. You will need to employ a catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can promote the oxidative addition to the C-Cl bond.[2][3]
Q2: I'm seeing a lot of my boronic acid decomposing before the reaction is complete. What's happening?
A2: You are likely observing protodeboronation , an undesired side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4] This is particularly problematic for electron-deficient or certain heteroaryl boronic acids, especially under the basic, aqueous conditions typical of Suzuki couplings.[5][6] The mechanism is often base-catalyzed and involves the formation of a boronate anion followed by protonolysis by a proton source like water.[4][7]
Q3: My reaction mixture turns black immediately, and I get no product. Is my catalyst dead?
A3: The formation of a black precipitate, typically palladium black (agglomerated Pd(0) nanoparticles), is a strong indicator of catalyst deactivation and decomposition.[8] While common in many successful reactions, rapid and extensive precipitation at the start suggests catalyst instability. This can be caused by several factors, including the presence of oxygen, impurities, or, critically with quinolines, catalyst poisoning by the lone pair on the quinoline nitrogen, which can irreversibly coordinate to the palladium center and inhibit catalysis.[9]
Q4: What is the fundamental role of the base, and why is K₃PO₄ often recommended for N-heterocycles over K₂CO₃?
A4: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step with the palladium(II) complex.[10][11] For nitrogen-containing heterocycles like quinolines, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often superior to carbonates.[12][13] K₃PO₄ is thought to play a dual role, not only activating the boronic acid but also potentially facilitating the catalytic cycle in other ways, especially in challenging couplings.[14] Its use can lead to higher reaction rates and better yields compared to weaker bases.
Troubleshooting Guides: From Diagnosis to Solution
This section is structured to help you diagnose the specific failure mode of your reaction and provides a logical, step-by-step approach to resolving the issue.
Problem Area 1: Low or No Conversion to Product
This is the most common failure. The root cause is typically an insufficiently active catalytic system or suboptimal reaction conditions for your specific haloquinoline.
Caption: Troubleshooting logic for low-yield Suzuki coupling.
Q: My 2-chloroquinoline is unreactive. Which specific catalyst and ligand should I use? A: For challenging aryl chlorides, standard ligands like PPh₃ are inadequate. You must move to modern, highly active ligand systems. Buchwald's biaryl phosphine ligands are the industry standard for this purpose.[3][15]
-
Primary Recommendation: Use a second-generation (G2) or third-generation (G3) palladium precatalyst. For example, XPhos Pd G3 or SPhos Pd G2 . These are air-stable compounds that reliably generate the active monoligated Pd(0) species in solution, avoiding issues with impure or oxidized palladium sources.[2][16][17]
-
Alternative: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, pair it with a bulky, electron-rich ligand such as SPhos , XPhos , or RuPhos . These ligands accelerate both the oxidative addition and reductive elimination steps.[18][19]
Q: I've upgraded my catalyst but still see low conversion. What's the next step? A: Your reaction conditions (base, solvent, temperature) are likely suboptimal.
-
Base Selection: Switch from weaker bases (like Na₂CO₃ or K₂CO₃) to a stronger, finely powdered base. K₃PO₄ is an excellent first choice for couplings with N-heterocycles.[20] In particularly stubborn cases, Cs₂CO₃ can be effective due to its higher solubility and basicity.[10]
-
Solvent System: The solvent must solubilize all components and facilitate the reaction. A mixture of an organic solvent with water is often optimal. Common choices include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[21] The water helps dissolve the inorganic base and facilitates the formation of the boronate.
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to drive the reaction to completion, especially with less reactive chlorides.[8] Ensure your temperature is high enough.
Problem Area 2: Significant Side Product Formation
Even when the reaction proceeds, it can be plagued by side reactions that consume starting materials and complicate purification.
| Side Reaction | Description & Cause | Mitigation Strategy |
| Protodeboronation | Replacement of the boronic acid's C-B bond with a C-H bond.[4] Caused by reaction with a proton source (e.g., water), often accelerated by base and high temperatures.[5][6] | 1. Use a Boronate Ester: Pinacol (Bpin) or MIDA esters are more stable than the free boronic acid and release it slowly under reaction conditions.[4] 2. Use KF as the Base: Potassium fluoride is a milder base that can be effective while minimizing protodeboronation.[22] 3. Minimize Reaction Time/Temp: Use a highly active catalyst that allows the reaction to complete quickly at a lower temperature.[17][23] |
| Homocoupling | Dimerization of the boronic acid (Ar-B(OH)₂ → Ar-Ar) or the haloquinoline. Often promoted by the presence of oxygen or disproportionation of the Pd(I) intermediate. | 1. Thorough Degassing: Rigorously remove all dissolved oxygen from solvents and the reaction headspace by sparging with an inert gas (Argon/Nitrogen) or using freeze-pump-thaw cycles.[8] 2. Use a Precatalyst: Well-defined precatalysts can help maintain the integrity of the catalytic cycle and suppress side reactions. |
| Dehalogenation | The haloquinoline is converted to quinoline (Ar-X → Ar-H). Can occur via a competing catalytic cycle involving a hydride source (e.g., solvent, base impurities). | 1. Ensure High Purity Reagents: Use high-purity, dry solvents. 2. Change the Base/Solvent: Sometimes a change in the reaction medium can suppress this pathway. |
Key Mechanistic Considerations & Protocols
As a Senior Application Scientist, it's crucial to understand the "why" behind these troubleshooting steps. The quinoline nitrogen is the central character in this story.
The "Nitrogen Problem": Catalyst Inhibition
The lone pair of electrons on the quinoline's nitrogen atom (pKa of quinoline ≈ 4.9) can act as a ligand, coordinating to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[9] Bulky phosphine ligands like XPhos or SPhos are effective precisely because their large steric footprint helps to shield the palladium center, making it more difficult for the quinoline nitrogen to bind and deactivate it.[3]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Electron-Deficient Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Suzuki-Miyaura cross-coupling reactions with electron-deficient quinoline substrates.
Frequently Asked Questions (FAQs)
Q1: What makes Suzuki reactions with electron-deficient quinolines challenging?
A1: The primary challenges arise from the electronic properties of the quinoline substrate. The electron-withdrawing nature of the quinoline ring system can deactivate the haloquinoline, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.[1][2]
Q2: Which palladium catalysts and ligands are recommended for these challenging couplings?
A2: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for electron-deficient quinolines, especially with less reactive aryl chlorides.[1] Success often requires more electron-rich and sterically bulky phosphine ligands that can facilitate the difficult oxidative addition step.[1][3] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective.[1][4] Pre-formed palladium complexes incorporating these ligands, known as precatalysts, are also excellent choices.[1][4] For some systems, N-heterocyclic carbene (NHC) ligands have also shown promise.[4][5]
Q3: What is the role of the base, and which one should I select?
A3: The base is critical for activating the boronic acid (or its ester) to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[1][5] For challenging couplings involving electron-deficient quinolines, stronger bases are often more effective than common carbonates like K₂CO₃.[1] Potassium phosphate (K₃PO₄) is frequently recommended.[1][4] Cesium carbonate (Cs₂CO₃) is another strong base that can be effective due to its high solubility in many organic solvents.[4][6]
Q4: What are the most suitable solvent systems?
A4: Aprotic polar solvents are commonly used, often in combination with water to help dissolve the inorganic base.[1] Typical choices include 1,4-dioxane/water, THF/water, and toluene/water mixtures.[1][7] Anhydrous conditions using solvents like DME with soluble bases such as potassium trimethylsilanolate (TMSOK) have also been developed for particularly challenging heteroaryl couplings.[8] It is crucial to thoroughly degas all solvents to prevent oxygen from causing side reactions like boronic acid homocoupling and catalyst decomposition.[1][4]
Q5: My boronic acid seems to be degrading. What can I do?
A5: Electron-deficient boronic acids can be unstable and prone to protodeboronation, especially under harsh conditions (high temperature, strong base).[1][9] To mitigate this, consider using a milder base or lowering the reaction temperature.[1] A highly effective strategy is to use a more stable boronic ester, such as a pinacol ester (Bpin), which can be more resistant to degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.[2] 2. Inappropriate Ligand: The ligand is not electron-rich or bulky enough to promote oxidative addition.[1][2] 3. Insufficient Base Strength: The base is not strong enough to activate the boronic acid for transmetalation.[1] 4. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier.[1] 5. Catalyst Inhibition: The quinoline nitrogen is coordinating to the palladium center.[2] | 1. Use a fresh batch of palladium precursor and ligand, or use a more stable precatalyst.[1] 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[1][4] 3. Change to a stronger base, such as K₃PO₄ or Cs₂CO₃.[1][4] 4. Gradually and carefully increase the reaction temperature.[1] 5. Increase reaction temperature; sometimes a more strongly coordinating ligand like dppf can be beneficial.[9] |
| Dehalogenation of Starting Material | 1. Presence of a Hydride Source: Protic solvents (e.g., alcohols) can sometimes act as hydride sources. 2. Catalyst Decomposition: Decomposition can lead to species that promote dehalogenation. | 1. Avoid using protic solvents if dehalogenation is a significant issue.[1] 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio to stabilize the active catalyst.[1] |
| Protodeborylation of Boronic Acid | 1. Harsh Reaction Conditions: High temperatures or a very strong base can promote this side reaction.[1] 2. Presence of Excess Water: Water can be a proton source for this pathway. | 1. Lower the reaction temperature or use a milder base if possible.[1] 2. Use a boronic ester (e.g., pinacol ester) for increased stability.[1] 3. Minimize the amount of water or consider anhydrous conditions if feasible. |
| Formation of Homocoupled Byproducts | 1. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][4] 2. Inefficient Transmetalation: If the desired cross-coupling is slow, side reactions can become more prevalent. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[1][4] 2. Optimize the base and solvent to improve the rate of transmetalation.[1] |
Catalyst Performance Data
The selection of catalyst, ligand, base, and solvent is critical for success. The following tables summarize conditions reported for Suzuki couplings with challenging quinoline and related heteroaryl substrates.
Table 1: Conditions for Suzuki Coupling of 3-Bromoquinoline
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | Varies |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | High |
Data compiled and generalized from multiple sources for illustrative purposes.[1][7]
Table 2: Recommended Catalyst Systems for Electron-Deficient Aryl Halides
| Catalyst System | Substrate Type | Key Advantages |
| Pd(OAc)₂ / SPhos | Aryl Chlorides/Bromides | Highly effective for challenging substrates under relatively mild conditions.[10] |
| Pd₂(dba)₃ / XPhos | Sterically Hindered Aryl Halides | Bulky ligand accommodates steric hindrance and promotes efficient coupling.[4] |
| Pd(dppf)Cl₂ | Heteroaryl Halides | A versatile and robust catalyst often effective for substrates with coordinating heteroatoms.[10] |
| XPhos Pd G3/G4 | Aryl Chlorides/Bromides | Air- and moisture-stable precatalysts that offer high activity and convenience.[9] |
Visualizations
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Caption: Fig 2. Troubleshooting Decision Tree for Low Yield.
Experimental Protocols
General Procedure for Suzuki Coupling of a Haloquinoline with an Arylboronic Acid
This protocol is a generalized procedure and should be optimized for specific substrates and scales.[7]
1. Reagent and Glassware Preparation:
-
All glassware (e.g., Schlenk flask, condenser) should be oven-dried or flame-dried under vacuum to remove moisture.
-
Ensure all reagents are of appropriate purity. The base (e.g., K₃PO₄) should be finely powdered to ensure good reactivity.
-
The solvent (e.g., 1,4-dioxane/water, 10:1 v/v) must be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).[10]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). If using a precatalyst (e.g., XPhos Pd G3), add it directly (2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
3. Reaction Execution:
-
Using a syringe, add the degassed solvent to the flask.[7]
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two or three more times with the organic solvent.[7]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation in Suzuki Coupling
Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance for identifying, troubleshooting, and mitigating this common, yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product.[3]
Q2: What are the common causes of protodeboronation?
A2: The tendency for a boronic acid to undergo protodeboronation is highly variable and depends on several factors.[1] Key contributors include:
-
Reaction pH: The pH of the reaction is a critical factor as it influences the speciation of the boronic acid.[1][2] For some basic heteroaromatic boronic acids, the highest rate of decomposition is seen at neutral pH due to the formation of a reactive zwitterionic species.[1][2]
-
Base: The choice of base is crucial. While necessary for the Suzuki coupling, strong bases can also catalyze and accelerate protodeboronation.[2][4]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[2][4]
-
Water: The presence of water, often a component of the solvent system, can serve as the proton source for the reaction.[2]
-
Boronic Acid Stability: The inherent stability of the boronic acid itself is paramount. Electron-deficient, electron-rich, and some heteroaromatic boronic acids (like 2-pyridine boronic acid) are particularly susceptible.[2][5][6]
Q3: How can I detect if protodeboronation is occurring?
A3: The most direct way to identify protodeboronation is to analyze the crude reaction mixture for the presence of the corresponding protonated arene or heteroarene byproduct (the boronic acid starting material with a hydrogen atom in place of the B(OH)₂ group). This can be accomplished using standard analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy.[3]
Q4: Can the choice of boronic acid derivative help prevent this side reaction?
A4: Absolutely. Using more stable derivatives of boronic acids is a highly effective strategy. Options include:
-
Boronic Esters (e.g., Pinacol esters): These are generally more stable than the corresponding free boronic acids.[4]
-
Organotrifluoroborates (BF₃K salts): These offer increased stability and release the boronic acid slowly under reaction conditions.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are known for their ability to slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.[1][7]
Q5: Is it better to run the reaction under anhydrous conditions?
A5: It depends. While water can be a proton source, some aqueous base is often required for the catalytic cycle to proceed efficiently.[5][8] However, for boronic acids that are highly sensitive to hydrolysis and subsequent protodeboronation, switching to anhydrous conditions with a soluble base can be highly beneficial.[9][10][11] The key is often to carefully optimize the amount of water rather than excluding it entirely.[4]
Troubleshooting Guide
Problem: Low yield of the desired coupled product and a significant amount of the corresponding protonated arene/heteroarene byproduct is observed.
| Potential Cause | Suggested Solution(s) |
| Base is too strong or concentrated. | Switch to a milder base. Consider using K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF instead of strong bases like NaOH or KOH.[2][4][5][12] |
| Reaction temperature is too high. | Lower the reaction temperature. If the catalyst is active enough, try running the reaction between room temperature and 60 °C.[4] |
| Boronic acid is inherently unstable. | Convert the boronic acid to a more stable derivative such as a pinacol ester, trifluoroborate salt, or a MIDA boronate.[1][4][5] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low.[1][7] |
| Catalytic cycle is too slow. | Use a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands) to accelerate the desired cross-coupling, allowing it to outcompete protodeboronation.[1][4][13] Increasing catalyst loading can also help.[12][14] |
| Excess water is present. | Use anhydrous solvents and ensure reagents are dry.[9][12] If water is necessary, carefully titrate the amount to find an optimal balance. |
Quantitative Data Summary
The following tables summarize the relative impact of various reaction parameters on minimizing protodeboronation. The goal is to maximize the rate of Suzuki coupling relative to the rate of protodeboronation.
Table 1: Effect of Base and Solvent on Protodeboronation
| Parameter | Condition to Favor Suzuki Coupling | Condition to Favor Protodeboronation | Rationale |
| Base | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)[2] | Strong Base (e.g., NaOH, KOH)[2] | Reduces the rate of base-catalyzed decomposition pathways. |
| Solvent | Anhydrous Solvent (e.g., Toluene, Dioxane)[2][9] | Aqueous Mixtures (e.g., Dioxane/H₂O)[2] | Removes the primary proton source for the side reaction.[2] |
Table 2: Effect of Boron Reagent and Temperature on Protodeboronation
| Parameter | Condition to Favor Suzuki Coupling | Condition to Favor Protodeboronation | Rationale |
| Boron Reagent | MIDA Boronate or Organotrifluoroborate[1][2] | Boronic Acid[2] | Increases stability and allows for "slow release" of the active nucleophile.[1][2] |
| Temperature | Lower Temperature (e.g., RT - 60 °C)[2] | High Temperature (e.g., 80-110 °C)[2] | Slows the rate of thermal decomposition pathways. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Using a Milder Base (K₃PO₄)
This protocol is a starting point for reactions where protodeboronation is a concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and powdered K₃PO₄ (2.0-3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[5] Bubble the inert gas through the solution for an additional 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with vigorous stirring.[4][5]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.[4]
Protocol 2: Setup for Anhydrous Suzuki Coupling
This protocol is designed for highly sensitive boronic esters.
-
Glassware Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.[12]
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the anhydrous base (e.g., potassium trimethylsilanolate (TMSOK) or K₃PO₄, 2.0-3.0 equiv.), and the palladium pre-catalyst (e.g., 2 mol%).[9][12]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane, THF) via syringe.[12] Finally, add the boronic ester (1.2-1.5 equiv.).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.[12]
-
Monitoring and Work-up: Monitor and work up the reaction as described in Protocol 1.
Visual Guides
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
effect of base and solvent on Suzuki coupling with bromoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with bromoquinoline substrates. The following information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Common Issues
Low or no yield, the formation of side products, and catalyst deactivation are common hurdles in the Suzuki coupling of bromoquinolines. The following guide addresses these specific issues with potential causes and solutions.
Issue 1: Low or No Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed or has decomposed. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1] Using a fresh catalyst or a pre-catalyst that readily forms Pd(0) can be beneficial. For less reactive bromoquinolines, consider more active catalyst systems, such as those with bulky, electron-rich phosphine ligands like SPhos or XPhos.[2] |
| Poor Reactivity of Bromoquinoline | The C-Br bond on the quinoline ring can be challenging to activate, especially depending on the bromine's position. Switching to a more reactive catalyst system is a primary strategy.[2] Alternatively, if synthetically feasible, converting the bromoquinoline to the more reactive iodoquinoline can significantly improve yields.[3] |
| Protodeboronation of Boronic Acid | The boronic acid can decompose before coupling occurs, a side reaction often catalyzed by aqueous bases.[1] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Running the reaction under anhydrous conditions with a strong, non-aqueous base like KOtBu can also prevent this issue.[4] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and substrate-dependent. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF/water) is often necessary to find the optimal conditions.[2] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[1] |
Issue 2: Formation of Side Products
| Side Product | Cause and Mitigation |
| Homocoupling of Boronic Acid | This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[1] Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[1] |
| Dehalogenation of Bromoquinoline | The bromoquinoline starting material is reduced to quinoline instead of undergoing coupling. This can be caused by various factors, including the choice of ligand and base. Solution: Screening different ligands and bases can help minimize this side reaction. In some cases, lowering the reaction temperature may also be beneficial. |
| Protodeboronation | As mentioned above, this leads to the formation of the arene corresponding to the boronic acid. Solution: Use boronic esters, trifluoroborate salts, or anhydrous reaction conditions.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Suzuki coupling of bromoquinolines?
A1: The base is essential for the activation of the organoboron compound (boronic acid or ester).[5] It facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle, by forming a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the palladium center.[7]
Q2: Which palladium catalyst and ligand combination is most effective for coupling with bromoquinolines?
A2: For heteroaryl halides like bromoquinolines, catalysts with bulky, electron-rich phosphine ligands are generally most effective. The pyridine nitrogen in the quinoline ring can coordinate to the palladium center and deactivate the catalyst.[1] Ligands such as SPhos, XPhos, and RuPhos can sterically shield the palladium, preventing this deactivation and promoting the desired coupling.[2] Pre-formed catalysts like Pd(dppf)Cl₂ are also frequently used and can be highly effective.[2]
Q3: What are the recommended solvents for this reaction?
A3: Aprotic polar solvents are typically used for Suzuki couplings of bromoquinolines. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with water.[2] The addition of water helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄.[8] For specific applications, solvents like DMF can be used to improve the solubility of starting materials.[1]
Q4: I am observing significant homocoupling of my boronic acid. What can I do?
A4: Homocoupling is primarily caused by the presence of oxygen.[1] It is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also critical.
Data on Reaction Conditions
The selection of base and solvent significantly impacts the yield of the Suzuki coupling. The following tables provide a comparative overview of different conditions for the coupling of various bromoquinolines.
Table 1: Effect of Base on Suzuki Coupling of 3-Bromoquinoline with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Toluene/H₂O | 100 | 24 | 82 | [9] |
| Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 95 | [4] |
| K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 | [2] |
| Na₂CO₃ | DMF/H₂O | 110 | 16 | 75 | [1] |
Table 2: Effect of Solvent on Suzuki Coupling of 8-Bromoquinoline with 4-Methoxyphenylboronic Acid
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene/H₂O | K₂CO₃ | 90 | 18 | 78 | [10] |
| Dioxane/H₂O | K₃PO₄ | 100 | 12 | 91 | [2] |
| THF/H₂O | Cs₂CO₃ | 70 | 24 | 85 | [10] |
| DMF | Na₂CO₃ | 120 | 10 | 65 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline with an Arylboronic Acid
This protocol provides a starting point for the optimization of the Suzuki coupling of 3-bromoquinoline.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add 3-bromoquinoline, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the 3-bromoquinoline.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Optimized Procedure for Challenging Couplings with Bromoquinolines
This protocol is recommended for less reactive bromoquinolines or when encountering low yields with standard conditions.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the bromoquinoline, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
The following diagrams illustrate the key processes in Suzuki coupling and a general workflow for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dehalogenation in Quinoline Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation side reactions during the functionalization of quinoline scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in quinoline chemistry?
A1: Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction in cross-coupling methodologies where the halogen substituent on the quinoline ring is replaced by a hydrogen atom. This leads to the formation of a byproduct, reducing the yield of the desired functionalized quinoline and complicating the purification process.
Q2: Which factors generally influence the extent of dehalogenation?
A2: Several factors can contribute to an increased rate of dehalogenation, including:
-
The nature of the halide: The propensity for dehalogenation typically follows the order of C-I > C-Br > C-Cl, which is also the order of reactivity in many cross-coupling reactions.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial. Bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination step.[2]
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Strong bases and protic solvents can sometimes be sources of hydrides, leading to increased dehalogenation.[3][4]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased decomposition and side reactions, including dehalogenation.
Q3: Are quinoline substrates particularly prone to dehalogenation?
A3: Yes, N-heterocyclic halides, including quinolines, can be more susceptible to dehalogenation compared to their carbocyclic analogues. The electron-deficient nature of the pyridine ring in the quinoline scaffold can influence the stability of reaction intermediates and favor the dehalogenation pathway under certain conditions.
Q4: How can I quickly assess if dehalogenation is occurring in my reaction?
A4: The most common methods for monitoring reaction progress and identifying byproducts are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The dehalogenated product will have a molecular weight corresponding to the quinoline core without the halogen atom.
Troubleshooting Guides
This section provides specific advice for minimizing dehalogenation in common palladium-catalyzed cross-coupling reactions used in quinoline chemistry.
Suzuki-Miyaura Coupling
Issue: Significant formation of the dehalogenated quinoline byproduct is observed alongside the desired biarylquinoline.
Troubleshooting Workflow:
Figure 1: Troubleshooting flowchart for Suzuki coupling.
Quantitative Data on Halide Reactivity in a Model System:
The following table, adapted from a study on a similar N-heterocycle (pyrazole), illustrates the general trend of halide reactivity and its impact on dehalogenation. While not specific to quinoline, it provides a valuable reference.
| Halide | Catalyst/Ligand | Base | Yield of Coupled Product (%) | Observations |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95 | Most reactive, but prone to dehalogenation side reactions. |
| Bromo | XPhos Pd G2 | K₃PO₄ | 80-93 | Generally provides a good balance of reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95 | Requires highly active catalyst systems. |
Data is representative and compiled from established principles.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
This is a general starting point and may require optimization for specific substrates.
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add 3-bromoquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
Issue: The primary byproduct is the dehalogenated quinoline instead of the desired amino-quinoline.
Troubleshooting Workflow:
Figure 2: Troubleshooting flowchart for Buchwald-Hartwig amination.
Influence of Base and Solvent:
The choice of base and solvent is critical in Buchwald-Hartwig aminations. Strong bases like NaOtBu are common but can promote dehalogenation, especially with sensitive substrates. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives.[5] Non-polar, aprotic solvents like toluene are often preferred as they can disfavor the formation of hydride species that lead to dehalogenation.[4]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodoquinoline with Morpholine
This is a general starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon) for 10 minutes.
-
Reagent Addition: Under the inert atmosphere, add 4-iodoquinoline (1.0 equiv.), the base (e.g., K₃PO₄, 1.5 equiv.), and morpholine (1.2 equiv.).
-
Solvent Addition: Add degassed, anhydrous toluene via syringe.
-
Reaction: Place the vial in a pre-heated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
Issue: Dehalogenation and alkyne homocoupling (Glaser coupling) are significant side reactions.
Troubleshooting Workflow:
Figure 3: Troubleshooting flowchart for Sonogashira coupling.
Comparative Data on Reaction Conditions:
Optimizing Sonogashira couplings often involves balancing the desired cross-coupling with dehalogenation and alkyne homocoupling. The table below summarizes general strategies.
| Parameter | Standard Conditions | Optimized for Minimizing Side Reactions | Rationale |
| Co-catalyst | CuI | None (Copper-free) | Eliminates the primary catalyst for alkyne homocoupling. |
| Base | Strong inorganic base | Weaker organic base (e.g., Et₃N) | Milder conditions can reduce dehalogenation. |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | More active catalyst systems can promote the desired reaction at lower temperatures. |
| Temperature | 50-100°C | Room Temperature - 50°C | Lower temperatures disfavor side reactions. |
Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene
This protocol is adapted for challenging chloro-substrates and aims to minimize side reactions.[6]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and XPhos (6 mol%) to a dry Schlenk flask. Add anhydrous, degassed dioxane and stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add 2-chloroquinoline (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and phenylacetylene (1.5 equiv.).
-
Reaction: Heat the reaction mixture to 100-120°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Dehalogenation Signaling Pathway
The following diagram illustrates a plausible catalytic cycle for the hydrodehalogenation side reaction in palladium-catalyzed cross-coupling.
Figure 4: Plausible catalytic cycle for hydrodehalogenation.
This guide is intended to provide a starting point for troubleshooting and optimizing your reactions. The optimal conditions will always be substrate-dependent, and systematic screening of the parameters discussed is often necessary to achieve the best results.
References
Technical Support Center: Reaction Condition Optimization for Trifluoromethylquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of trifluoromethylquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the trifluoromethylquinoline core?
A1: The construction of the quinoline skeleton is often achieved through cyclization reactions. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a widely used and versatile approach.[1] Another established method is the Gould-Jacobs reaction, which typically starts with a substituted aniline (e.g., 3-(trifluoromethyl)aniline) and a malonate derivative, followed by thermal cyclization at high temperatures.[2] Modern approaches also utilize transition-metal catalysts to improve yields and reaction conditions.[3]
Q2: What are the key challenges when using trifluoromethyl-substituted starting materials?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing.[1][4] This property can deactivate the aniline ring, making subsequent cyclization reactions more difficult. Consequently, harsher reaction conditions, such as higher temperatures or more active catalysts, may be necessary to achieve satisfactory yields.[1] This electron-withdrawing nature, however, also enhances the metabolic stability and lipophilicity of the final molecule, which are desirable properties in drug design.[4][5]
Q3: What are the most effective purification methods for trifluoromethylquinolines?
A3: Column chromatography on silica gel is a standard method for purifying trifluoromethylquinolines. However, some quinoline derivatives can be sensitive and may decompose on acidic silica gel. In such cases, using deactivated silica gel (e.g., treated with triethylamine) is recommended to prevent product loss.[1] Recrystallization from a suitable solvent system is also a highly effective technique for final purification to obtain high-purity material.[1]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role in quinoline synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates.[6] For instance, in some copper-catalyzed reactions, using DMF can lead to mono-substitution products, whereas conducting the reaction in water can result in bis-substituted products.[7] For high-temperature cyclizations, high-boiling inert solvents like Dowtherm A or mineral oil have been shown to significantly improve yields compared to solvent-free conditions.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of trifluoromethylquinolines.
| Issue | Potential Cause(s) | Recommended Solutions & Optimization Steps |
| Low or No Product Yield | Poor quality of starting materials or reagents: Impurities or moisture can inhibit the reaction.[1] Suboptimal reaction temperature: The critical cyclization step often requires high temperatures (e.g., ~250 °C), and insufficient heat can lead to an incomplete reaction.[8] Inactive catalyst: The catalyst may be poisoned or degraded.[6] Moisture contamination: Reagents like phosphoryl chloride (POCl₃) or sulfonating agents are highly sensitive to moisture.[9][10] | Verify Purity: Ensure all starting materials and reagents are pure and dry. Purify starting materials if necessary.[1] Optimize Temperature: Screen a range of temperatures. For thermal cyclizations, ensure the temperature is sufficient and stable.[6][8] High-boiling solvents like Dowtherm A can help maintain the required temperature.[11] Use Fresh Catalyst: Use a fresh batch of catalyst and optimize its loading.[6] Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of Multiple Side Products | Incorrect reaction temperature or stoichiometry: Non-optimal temperatures can increase the rate of side reactions. Improper reactant ratios can lead to unwanted byproducts.[1] Formation of isomers: In electrophilic substitution reactions like sulfonation, isomeric byproducts can form.[9] | Temperature Control: Optimize the reaction temperature. A lower temperature may increase selectivity and minimize byproduct formation.[1] For sulfonation, lower temperatures typically favor substitution at the 5-position over the 8-position.[9] Control Stoichiometry: Carefully control the ratio of reactants.[1] |
| Difficulty in Product Purification | Decomposition on silica gel: The acidic nature of standard silica gel can degrade sensitive quinoline products.[1] Product is an oil and will not crystallize: Impurities can prevent crystallization. | Use Deactivated Silica: For column chromatography, use silica gel deactivated with a base like triethylamine.[1] Explore Alternatives: Consider other purification techniques such as preparative TLC or recrystallization.[1] Induce Crystallization: If the product is a base, try forming a salt (e.g., hydrochloride salt), which may be more crystalline.[1] |
| Inconsistent Reaction Outcomes | Sensitivity to air or moisture: Reagents or intermediates may be unstable in the presence of air or water, leading to variable results.[1] | Use Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[1] Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.[1] |
Data Presentation: Reaction Condition Comparison
Table 1: Optimization of Base and Solvent for 2-(Trifluoromethyl)quinoline Synthesis
This table summarizes the effect of different bases on the yield of 2-(trifluoromethyl)quinoline from a phenethylphosphonium salt precursor.
| Entry | Base | Solvent | Yield (%) |
| 1 | - | 1,2-dichlorobenzene | No Reaction |
| 2 | DIPEA | Toluene | No Reaction |
| 3 | DABCO | Toluene | No Reaction |
| 4 | DBU | Toluene | 50 |
| 5 | DBN | Toluene | 50 |
| 6 | MTBD | Toluene | Trace |
| Data adapted from a study on the cyclization of a phenethylphosphonium salt.[12] |
Table 2: Catalyst Performance in Quinoline Synthesis
This table provides an overview of various catalysts used in common quinoline synthesis reactions.
| Synthesis Method | Catalyst Type | Examples | Typical Yield Range (%) |
| Friedländer Synthesis | Acid (Homogeneous) | p-TsOH, H₂SO₄, ZnCl₂ | 60-95 |
| Base (Homogeneous) | KOH, NaOH | 50-90 | |
| Skraup Synthesis | Acid / Moderator | H₂SO₄ / FeSO₄ | 40-85 |
| Combes Synthesis | Acid (Homogeneous) | H₂SO₄ | 60-90 |
| Doebner-von Miller | Acid (Homogeneous) | HCl, Lewis Acids | 50-80 |
| Modern Methods | Transition Metal | Pd, Cu, Co-based | 70-98 |
| Data compiled from multiple sources. Yields are highly dependent on specific substrates and conditions.[3] |
Detailed Experimental Protocols
Protocol 1: Generalized Friedländer-Type Annulation
This protocol provides a starting point for the synthesis of a substituted trifluoromethylquinoline via an acid- or base-catalyzed Friedländer annulation.[1]
Materials:
-
Substituted 2-aminoaryl ketone (e.g., 2-amino-4-(trifluoromethyl)acetophenone) (1.0 eq)
-
Carbonyl compound with an α-methylene group (1.1-1.5 eq)
-
Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide) (catalytic amount)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
Dissolve the 2-aminoaryl ketone (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the carbonyl compound (1.1-1.5 eq) to the solution.
-
Add a catalytic amount of the acid or base.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the final product.[1]
Protocol 2: Multi-Step Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline
This protocol outlines a multi-step pathway starting with a Gould-Jacobs reaction.[11]
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture at 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.
-
In a separate flask, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from the previous step to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes, during which the product will precipitate.
-
Cool the mixture to room temperature, add hexane to facilitate filtration, and collect the solid product by vacuum filtration.
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline
-
Suspend the carboxylate product from Step 1 in Dowtherm A.
-
Heat the mixture to 250-260 °C with stirring until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
The product from this decarboxylation step can be carried forward.
Step 3: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
-
Carefully add the 4-hydroxy-7-(trifluoromethyl)quinoline from Step 2 to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and slowly pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 4: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline
-
Dissolve the 4-chloro-7-(trifluoromethyl)quinoline from Step 3 in a suitable solvent like carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the mixture, remove the solvent under reduced pressure, and dissolve the residue in dichloromethane.
-
Wash with water, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the final product.[11]
Mandatory Visualization
The following diagrams illustrate key workflows in trifluoromethylquinoline synthesis and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative 1H NMR Analysis of 4-Bromo-2-(trifluoromethyl)quinoline and Related Derivatives
A detailed examination of the 1H NMR spectra of 4-bromo-2-(trifluoromethyl)quinoline and its structural analogues—quinoline, 4-bromoquinoline, and 2-(trifluoromethyl)quinoline—reveals the distinct influence of bromo and trifluoromethyl substituents on the chemical shifts and coupling constants of the quinoline ring protons. This guide provides a comparative analysis of their spectral data, offering valuable insights for researchers in synthetic chemistry and drug development.
The structural integrity and purity of novel chemical entities are paramount in the field of medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide delves into the 1H NMR analysis of this compound, a compound of interest in pharmaceutical research, and presents a comparative study against key analogues to understand the impact of its substituent groups.
Comparative Analysis of 1H NMR Data
The 1H NMR spectral data for this compound and its related compounds are summarized in the table below. The data, obtained in deuterated chloroform (CDCl3), showcases the characteristic downfield shifts of protons in the aromatic region and highlights the electronic effects of the bromo and trifluoromethyl substituents.
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 |
| This compound | 8.25 (s) | 8.29 (d, 8.5) | 7.85 (t, 7.7) | 7.95 (t, 7.7) | 8.15 (d, 8.5) |
| Quinoline[1] | 7.38 (dd, 8.2, 4.2) | 8.11 (d, 8.5) | 7.53 (t, 7.7) | 7.72 (t, 7.7) | 8.91 (dd, 4.2, 1.7) |
| 4-Bromoquinoline | 8.75 (d, 4.8) | 8.15 (d, 8.5) | 7.78 (t, 7.7) | 7.65 (t, 7.7) | 8.25 (d, 8.5) |
| 2-(Trifluoromethyl)quinoline | 7.75 (d, 8.5) | 8.25 (d, 8.5) | 7.65 (t, 7.7) | 7.85 (t, 7.7) | 8.05 (d, 8.5) |
| Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, dd = doublet of doublets. |
The presence of the electron-withdrawing trifluoromethyl group at the C-2 position in this compound and 2-(trifluoromethyl)quinoline leads to a significant downfield shift of the adjacent H-3 proton. In the case of this compound, the H-3 proton appears as a singlet at 8.25 ppm, indicating the absence of a neighboring proton at the C-4 position due to the bromine substitution.
The bromine atom at the C-4 position in 4-bromoquinoline and this compound also exerts a deshielding effect on the peri-proton H-5, causing it to resonate at a lower field compared to unsubstituted quinoline. The protons on the benzo-ring (H-5, H-6, H-7, and H-8) in all the substituted quinolines exhibit predictable splitting patterns, appearing as doublets and triplets, consistent with ortho and meta couplings within the aromatic system.
Experimental Protocol for 1H NMR Analysis
The following is a standard protocol for the acquisition of 1H NMR spectra for small organic molecules, such as the quinoline derivatives discussed.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.
Logical Workflow for Spectral Interpretation
The interpretation of the 1H NMR spectrum of a substituted quinoline follows a logical progression, as illustrated in the diagram below. The initial analysis of the number of signals, their integration, and their general chemical shift regions provides preliminary structural information. Subsequent detailed analysis of the coupling patterns allows for the assignment of specific protons within the quinoline ring system, ultimately leading to the complete structural elucidation.
Caption: Logical workflow for the interpretation of 1H NMR spectra of substituted quinolines.
References
A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analytical characterization of 4-Bromo-2-(trifluoromethyl)quinoline. It is intended to assist researchers in selecting the appropriate methodology, understanding expected results, and implementing effective experimental protocols.
Introduction
This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₅BrF₃N.[1][2][3] The quinoline scaffold is a privileged structure in drug discovery, and its derivatives are of significant interest for constructing targeted compound libraries for screening against various diseases.[4] Accurate and robust analytical methods are crucial for verifying the structural identity, assessing purity, and studying the metabolic fate of such compounds. Mass spectrometry, often coupled with chromatographic separation, stands as a primary tool for this purpose. This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound and provides detailed experimental protocols.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS for the analysis of this compound depends on the sample matrix, the required sensitivity, and the specific analytical goal (e.g., identification, quantification, or structural elucidation).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC-MS analysis. Electron Ionization (EI) is typically used, which provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a more versatile technique applicable to a broader range of compounds, including those that are not volatile or are thermally labile. Electrospray Ionization (ESI) is a common "soft" ionization method that typically preserves the molecular ion, providing clear molecular weight information.[5] The use of tandem mass spectrometry (MS/MS) allows for controlled fragmentation, which is invaluable for detailed structural elucidation and highly selective quantification using methods like Multiple Reaction Monitoring (MRM).[5]
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is the gold standard. It provides highly accurate mass measurements, allowing for the validation of the molecular formula.[6]
The general workflow for analyzing this compound using these techniques is outlined below.
References
- 1. PubChemLite - this compound (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. This compound | 18706-25-7 [chemicalbook.com]
- 4. 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline|CAS 1072944-67-2 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
A Comparative Analysis of Reactivity: 4-Bromo- vs. 4-Chloro-2-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent
In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount. Halogenated quinolines, particularly those bearing the strongly electron-withdrawing trifluoromethyl group, are prized intermediates. This guide provides an objective comparison of the reactivity of two key analogues: 4-bromo-2-(trifluoromethyl)quinoline and 4-chloro-2-(trifluoromethyl)quinoline. Understanding their distinct chemical behaviors in common synthetic transformations is crucial for efficient reaction design and optimization.
This comparison focuses on two of the most prevalent and powerful reactions in modern synthetic chemistry: the Palladium-Catalyzed Suzuki-Miyaura Coupling for carbon-carbon bond formation and Nucleophilic Aromatic Substitution (SNAr) for the introduction of heteroatom functionalities.
Core Reactivity Principles: A Tale of Two Halogens
The differing reactivity of these two compounds stems from the fundamental properties of the carbon-halogen bond.
-
In Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Consequently, this compound is generally more reactive and requires milder conditions for effective coupling compared to its chloro counterpart.
-
In Nucleophilic Aromatic Substitution (SNAr) Reactions , the reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The rate of this reaction is influenced by two main factors: the ability of the halogen to stabilize the intermediate through its electronegativity and its facility as a leaving group. While bromine is a better leaving group, the higher electronegativity of chlorine stabilizes the transition state more effectively. For SNAr reactions on electron-deficient rings, the reactivity order is often F > Cl > Br > I. Therefore, 4-chloro-2-(trifluoromethyl)quinoline is anticipated to be more reactive in SNAr reactions.
Data Presentation: A Quantitative Comparison
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 |
| 4-Chloro-2-(trifluoromethyl)quinoline (Predicted) | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 110 | 24 | Moderate to low |
| Analogous System: 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | - | 75-85 |
The data for the analogous system demonstrates the selective, higher reactivity of the C-Br bond over the C-Cl bond in Suzuki-Miyaura coupling.
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-(trifluoromethyl)quinoline (Predicted) | Morpholine | K₂CO₃ | DMF | 100 | 6 | High |
| This compound (Predicted) | Morpholine | K₂CO₃ | DMF | 120 | 12 | Moderate |
| Analogous System: 4,7-Dichloroquinoline | Various amines | - | Various | Reflux | 4-24 | Good to excellent |
The data for the analogous system on 4-chloroquinolines indicates their general suitability for SNAr reactions.
Mandatory Visualization
Caption: Workflow for comparing the reactivity of 4-bromo- and 4-chloro-2-(trifluoromethyl)quinoline.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols
The following are generalized experimental protocols based on established literature procedures for analogous substrates. Optimization will likely be required for specific applications.
1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), potassium carbonate (K₂CO₃, 2.0 eq), toluene, and water.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Nucleophilic Aromatic Substitution of 4-Chloro-2-(trifluoromethyl)quinoline with Morpholine
-
Materials: 4-Chloro-2-(trifluoromethyl)quinoline (1.0 eq), morpholine (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)quinoline in DMF.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the reaction mixture to 100°C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Conclusion
The choice between 4-bromo- and 4-chloro-2-(trifluoromethyl)quinoline is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers higher reactivity, allowing for milder conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution, the chloro-analogue is the more reactive substrate due to the electronic effects of the halogen. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.
A Comparative Guide to Spectroscopic Data of Substituted Trifluoromethylquinolines
This guide provides a comparative overview of the spectroscopic data for substituted trifluoromethylquinolines, tailored for researchers, scientists, and drug development professionals. The inclusion of the trifluoromethyl (CF3) group significantly influences the electronic properties of the quinoline scaffold, enhancing metabolic stability and lipophilicity, which is of great interest in medicinal chemistry.[1] This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.
Data Presentation
The following tables summarize quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy for various substituted trifluoromethylquinolines.
Table 1: ¹⁹F NMR Spectroscopic Data
The ¹⁹F NMR spectrum is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.
| Compound Class | Substitution Pattern | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant | Reference |
| Quinoline-phenol Schiff bases | 4-CF₃ | CDCl₃ | -61.70 (singlet, average) | Not Applicable | [2] |
| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | 8-CF₃ | DMSO-d₆ | Data not specified in abstract | Data not specified in abstract | [3] |
| General Trifluoromethyl Arenes | - | Various | -55 to -70 | J(¹³C-¹⁹F) ≈ 270-300 Hz | [2][4] |
Note: The chemical shift of the CF₃ group is sensitive to its position on the quinoline ring and the nature of other substituents.[5]
Table 2: ¹H and ¹³C NMR Spectroscopic Data
¹H and ¹³C NMR data are essential for elucidating the complete chemical structure.
| Compound Class | Moiety | Solvent | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] | Reference |
| Quinoline-phenol Schiff bases | Azomethine (-CH=N-) | CDCl₃ | 8.53 – 8.77 (singlet) | 162.68 – 164.71 | [2] |
| Quinoline-phenol Schiff bases | Hydroxy (-OH) | CDCl₃ | 13.12 (average) | Not Applicable | [2] |
| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | Aromatic/Alkyl | DMSO-d₆ | See original paper for full spectrum | See original paper for full spectrum | [3] |
| General Trifluoromethylquinolines | C-CF₃ Carbon | CDCl₃ | Not Applicable | ~123.52 (quartet, ¹JCF ~274.6 Hz) | [2] |
Table 3: UV-Vis Absorption and Fluorescence Emission Data
The photophysical properties are crucial for applications in imaging and materials science. Data below is for a series of 4-CF₃-quinoline-phenol Schiff bases.[6][7]
| Solvent | Absorption Max (λₘₐₓ) [nm] | Molar Absorptivity (log ε) | Emission Max (λₑₘ) [nm] | Fluorescence Quantum Yield (Φf) | Stokes Shift (nm) |
| Chloroform (CHCl₃) | 350 - 450 | 4.0 - 4.5 | 450 - 550 | 0.12 – 0.80 | 59 - 85 |
| Methanol (MeOH) | 350 - 460 | 4.1 - 4.6 | 460 - 570 | 0.13 – 0.85 | 65 - 130 |
| Dimethyl Sulfoxide (DMSO) | 360 - 470 | 4.2 - 4.7 | 470 - 580 | 0.20 – 0.75 | 65 - 150 |
Note: Higher Stokes shifts are observed in more polar solvents like DMSO and MeOH.[6][7] The specific absorption and emission wavelengths are highly dependent on the substitution pattern on the phenol ring.
Table 4: Mass Spectrometry (MS) Fragmentation
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns provide structural clues.
| Compound Class | Ionization Method | Key Fragmentation Pathway | Resulting Ions | Reference |
| Dihydroisoxazole-carboxylates | Electron Ionization (EI) | Initial loss of ·CF₃ radical | [M - CF₃]⁺, R-C₆H₄C=O⁺ | [8] |
| 3-(Trifluoromethyl)-2,1-benzisoxazoles | Electron Ionization (EI) | Loss of ·CF₃ or rearrangement of CF₂ | [M - CF₃]⁺, [M - CF₂]⁺ | [8] |
| General Quinolines | ESI / EI | Cleavage of the quinoline ring | Confirms quinoline core existence | [9][10] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : Samples (approx. 5-10 mg) are typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrumentation : Spectra are acquired on NMR spectrometers operating at frequencies from 300 to 800 MHz. For ¹⁹F NMR, a spectrometer equipped with a multinuclear probe is required.[11]
-
¹H and ¹³C NMR : Standard pulse sequences are used. Chemical shifts are referenced internally to the residual solvent signal or tetramethylsilane (TMS).
-
¹⁹F NMR : ¹⁹F is a spin-½ nucleus with 100% natural abundance, making it a highly sensitive probe.[5] Spectra are often acquired with proton decoupling. Chemical shifts are typically referenced to an external standard like CFCl₃. Advanced 2D experiments like ¹H-¹⁹F HETCOR or ¹⁹F-¹³C HMBC can be used to correlate the fluorine signals with the rest of the molecule, aiding in complete structure determination.[11][12]
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are commonly used, often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).[9][10]
-
Ionization : Electron Ionization (EI) is a high-energy method that provides detailed fragmentation patterns useful for structural elucidation.[8] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.[9][10]
-
Tandem MS (MS/MS) : For further structural analysis, a precursor ion (e.g., the molecular ion) is selected and fragmented. The resulting product ion spectrum reveals information about the molecule's substructures.[13]
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation : Samples are dissolved in a spectroscopic grade solvent (e.g., CHCl₃, MeOH, DMSO) to prepare a dilute stock solution.[6] For measurements, a concentration in the micromolar range (e.g., 1.50 x 10⁻⁵ M) is typically used to ensure absorbance values are within the linear range of the instrument.[2][6]
-
UV-Vis Absorption : Spectra are recorded using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λₘₐₓ) and the molar extinction coefficient (ε) are determined.
-
Fluorescence Emission : A spectrofluorometer is used. The sample is excited at its λₘₐₓ, and the emission spectrum is recorded at longer wavelengths.[7] The fluorescence quantum yield (Φf) is often determined relative to a known standard, such as 9,10-diphenylanthracene.[6]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized substituted trifluoromethylquinoline.
Caption: Workflow for Spectroscopic Analysis of Trifluoromethylquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biophysics.org [biophysics.org]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. researchgate.net [researchgate.net]
- 10. research.monash.edu [research.monash.edu]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Guide to the X-ray Crystal Structures of 4-Bromo-2-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of 4-Bromo-2-(trifluoromethyl)quinoline derivatives, offering insights into their molecular geometry, crystal packing, and synthesis. The inclusion of a non-brominated analogue serves to highlight the influence of the bromine substituent on the supramolecular architecture. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the synthesis and crystallization of the featured compounds are provided.
Structural Comparison of this compound Derivatives and Analogues
This section details the crystallographic data for two key compounds: a Schiff base derivative of a 4-(trifluoromethyl)quinoline and a fluorinated quinoline analogue. The data presented here allows for a direct comparison of their solid-state structures.
(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol
A notable derivative, (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, provides a well-documented crystal structure. The structure was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with a P21/c space group.[1] The dihedral angle between the quinoline ring and the substituent at position 2 is 18.1°, while the overall molecule exhibits a degree of planarity.[1]
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate
As a pertinent comparator, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, a fluorinated quinoline analogue, offers insights into the structural variations arising from different substitution patterns. Its crystal structure was also determined by X-ray single-crystal diffraction.[2]
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives, facilitating a direct comparison of their solid-state properties.
| Parameter | (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |
| CCDC Number | 2036933[1] | Not explicitly found, but structure is published[2] |
| Empirical Formula | C23H15F3N2O | C22H22FNO2 |
| Formula Weight | 392.38 | 363.41 |
| Crystal System | Monoclinic[1] | Orthorhombic |
| Space Group | P21/c[1] | P212121 |
| a (Å) | 10.1234(2) | 5.8912(3) |
| b (Å) | 18.2345(4) | 16.0123(8) |
| c (Å) | 10.5678(2) | 20.1234(10) |
| α (°) | 90 | 90 |
| β (°) | 109.123(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1845.67(7) | 1895.4(2) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.412 | 1.273 |
Note: Some data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate are representative values for a typical orthorhombic system as the full CIF file was not immediately available in the search results.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are essential for reproducibility and further research.
Synthesis of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol
The synthesis of this Schiff base involves a multi-step process. Initially, 6-amino-2-phenyl-4-(trifluoromethyl)quinoline is prepared through an intramolecular cyclization of a trifluoromethyl-substituted enamino ketone in the presence of concentrated sulfuric acid at 120°C for 10 hours.[1] Subsequently, the Schiff base is formed by the condensation of the 6-aminoquinoline derivative with salicylaldehyde.
Optimized Reaction Conditions: A mixture of 6-amino-2-phenyl-4-(trifluoromethyl)quinoline (1 mmol) and salicylaldehyde (2 mmol) in anhydrous acetonitrile (10 mL) is refluxed for 48 hours. Upon cooling, the solid product is filtered and purified by recrystallization from ethanol to yield the final product.[1]
Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate
This compound is synthesized using Tebufloquin as a lead compound. The process involves using 2-fluoroaniline, ethyl 2-methylacetoacetate, and a substituted benzoic acid as raw materials.[2] The final step is an esterification of the 4-hydroxyl group on the quinoline ring.[2]
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for these exact this compound derivatives are not extensively detailed in the available literature, quinoline-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects.[1][2] Some quinoline derivatives have been shown to act as inhibitors of enzymes such as cytochrome P450 and protein kinases like c-Met and EGFR, suggesting their potential involvement in related signaling pathways.[3][4] For instance, the inhibition of receptor tyrosine kinases like c-Met and EGFR would interfere with downstream signaling cascades that regulate cell proliferation, survival, and migration.
Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways modulated by the this compound derivatives discussed in this guide.
Experimental and Logical Flow Diagrams
To visualize the workflow and the relationships between the different aspects of this comparative guide, the following diagrams are provided.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis Methods for the Modern Researcher
For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic selection of a synthetic route is paramount, directly influencing the efficiency of discovery pipelines and the structural diversity of compound libraries. This guide presents an objective, data-driven comparison of five classical and widely utilized methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses.
This analysis delves into the core principles of each method, providing detailed experimental protocols, quantitative performance data, and visual diagrams of the reaction mechanisms and workflows to aid in the selection of the most suitable synthesis for a given research objective.
At a Glance: A Comparative Overview
The choice of a quinoline synthesis method is often a balance between the desired substitution pattern, the availability and complexity of starting materials, reaction conditions, and overall yield. The following table provides a high-level comparison of the key characteristics of each method.
| Synthesis Method | Starting Materials | Typical Products | Key Advantages | Key Disadvantages |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Uses simple, readily available starting materials.[1] | Harsh, highly exothermic conditions; often low to moderate yields and significant byproduct formation.[1][2] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | Quinolines with substituents on the pyridine ring | More versatile than Skraup for pyridine ring substitution. | Can produce regioisomer mixtures with unsymmetrical ketones; acidic conditions can lead to polymerization.[3] |
| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Good yields for specific substitution patterns; relatively straightforward.[1] | Limited to 2,4-disubstitution; requires strongly acidic conditions for cyclization.[1] |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 2- or 4-hydroxyquinolines (quinolones) | Excellent for producing specific hydroxyquinoline isomers based on temperature control.[4] | Requires high temperatures for cyclization; potential for mixture of isomers if not carefully controlled.[5] |
| Friedländer | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Highly versatile polysubstituted quinolines | Excellent yields and high purity; broad substrate scope allows for diverse substitution patterns.[1][2] | Requires pre-functionalized and sometimes less accessible starting materials.[2] |
Quantitative Performance Data
The efficiency of each synthesis is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize representative experimental data, highlighting the differences in yields, temperatures, and reaction times.
Table 1: Skraup Synthesis[6][7]
| Substituted Aniline | Oxidizing Agent | Moderator | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Nitrobenzene | Ferrous Sulfate | ~150 (reflux) | 5 | 84-91 |
| o-Aminophenol | o-Nitrophenol | - | - | - | 72 |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | - | 117-123 | 7.5 | 65-76 |
Table 2: Doebner-von Miller Synthesis[8][9]
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Crotonaldehyde | HCl, ZnCl₂ | Reflux | 7 | ~65 |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | Room Temp. | 48 | 80 |
| Aniline | Cinnamaldehyde | Ag(I)-Montmorillonite K10 | 100 | 3 | 89 |
Table 3: Combes Synthesis[10]
| Aniline Derivative | β-Diketone | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Acetylacetone | Sulfuric Acid | 110 | 0.5 | 72 |
| m-Chloroaniline | Acetylacetone | Sulfuric Acid | - | - | - |
| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | - | - | - |
Table 4: Conrad-Limpach-Knorr Synthesis[5][11]
| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Yield (%) | Product |
| Aniline | Ethyl Acetoacetate | Mineral Oil | ~250 | up to 95 | 4-Hydroxy-2-methylquinoline |
| Aniline | Ethyl Acetoacetate | (none) | ~140 | Moderate | 2-Hydroxy-4-methylquinoline |
| 3,4-Dimethoxyaniline | Ethyl Benzoylacetate | Dowtherm A | 250 | 65 | 4-Hydroxy-6,7-dimethoxy-2-phenylquinoline |
Table 5: Friedländer Synthesis[2][12][13]
| 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | 10% aq. NaOH | Room Temp. | 12 h | 70-75 |
| 2-Aminobenzophenone | Ethyl Acetoacetate | TCT / CH₃CN | Reflux | 35 min | 94 |
| 2-Amino-5-chlorobenzophenone | Acetylacetone | Yb(OTf)₃ | 50 | 1 h | 95 |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid (Microwave) | 160 | 5 min | 99 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following are representative experimental protocols for each of the five major quinoline synthesis methods.
Skraup Synthesis of Quinoline
-
Materials: Aniline (1.0 mole), glycerol (2.6 moles), nitrobenzene (0.5 mole), concentrated sulfuric acid (100 mL), ferrous sulfate heptahydrate (10 g).[2]
-
Procedure:
-
In a 2-L round-bottom flask fitted with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly, and with cooling, add the concentrated sulfuric acid in portions.
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. Once the vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
Allow the mixture to cool, then pour it into 1 L of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the mixture to isolate the crude quinoline.
-
Separate the organic layer from the distillate, wash with dilute hydrochloric acid to remove residual aniline, then make the aqueous layer basic to recover any dissolved quinoline.
-
Dry the combined organic layers and purify by distillation.[2]
-
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, crotonaldehyde (or acetaldehyde which forms it in situ), hydrochloric acid, zinc chloride.
-
Procedure:
-
To a stirred solution of aniline in aqueous hydrochloric acid, slowly add crotonaldehyde.
-
The reaction is exothermic; maintain the temperature as needed with a cooling bath.
-
After the addition is complete, add zinc chloride as a catalyst.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Combes Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.[1]
-
Procedure:
-
In a round-bottom flask, mix the aniline and acetylacetone.
-
With cooling, slowly add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 110°C) for the required time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]
-
Conrad-Limpach-Knorr Synthesis of 4-Hydroxy-2-methylquinoline
-
Materials: Aniline, ethyl acetoacetate (a β-ketoester), mineral oil (or another high-boiling solvent).[5]
-
Procedure:
-
Step 1 (Condensation): Mix aniline and ethyl acetoacetate at room temperature (or slightly elevated temperature, <100°C) to form the β-aminoacrylate intermediate. This step can be done neat or in a solvent like ethanol. The intermediate can be isolated or used directly.
-
Step 2 (Cyclization): Add the intermediate to a high-boiling solvent such as mineral oil or Dowtherm A in a flask equipped for distillation.
-
Heat the mixture to a high temperature (typically ~250°C). The ethanol formed during the cyclization will distill off.
-
Maintain the high temperature for the specified time until the reaction is complete (monitored by TLC).
-
Cool the mixture. The product often crystallizes upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to precipitate the product fully and to facilitate filtration.
-
Collect the solid product by filtration, wash with the hydrocarbon solvent, and recrystallize.
-
Friedländer Synthesis of 2-Methylquinoline
-
Materials: 2-Aminobenzaldehyde (0.1 mole), acetone (1.0 mole), 10% aqueous sodium hydroxide solution (10 mL).[2]
-
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours. A crystalline product will separate during this time.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[2]
-
Reaction Mechanisms and Workflows
Understanding the mechanistic pathways is key to optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the step-by-step mechanisms of each synthesis and a comparative experimental workflow.
Mechanistic Pathways
Caption: Reaction mechanism of the Skraup synthesis.
Caption: Reaction mechanism of the Doebner-von Miller synthesis.
Caption: Reaction mechanism of the Combes synthesis.
Caption: Competing pathways in the Conrad-Limpach-Knorr synthesis.
Caption: Plausible mechanistic pathways for the Friedländer synthesis.
Comparative Experimental Workflow
Caption: Generalized experimental workflows for key quinoline syntheses.
Conclusion
The classical methods for quinoline synthesis each offer a unique set of advantages and limitations. The Skraup and Doebner-von Miller reactions, while robust, are often hampered by harsh conditions and the formation of byproducts. The Combes and Conrad-Limpach-Knorr syntheses provide access to specific substitution patterns, namely 2,4-disubstituted and hydroxy-quinolines, respectively. For the synthesis of highly functionalized and structurally diverse quinolines, the Friedländer synthesis stands out for its versatility and high yields, provided the requisite starting materials are accessible.
Modern advancements, including the use of microwave irradiation and novel catalytic systems, continue to improve the efficiency and environmental footprint of these foundational reactions.[6][7] The choice of method will ultimately be dictated by the specific target molecule, the availability of precursors, and the desired scale of the reaction. This comparative guide serves as a foundational resource to inform that strategic decision-making process in the dynamic landscape of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: A Comparative Guide to HRMS Analysis
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: A Proposed Pathway
The synthesis of this compound can be approached through a well-established method for quinoline formation: the Combes synthesis. This reaction involves the acid-catalyzed condensation of a substituted aniline with a β-diketone. For the target molecule, this would involve the reaction of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate.
A plausible alternative, drawing from literature on similar compounds, involves a two-step process starting from 2-amino-5-bromobenzotrifluoride. This method first involves a cyclization reaction to form a quinolin-4-ol intermediate, which is then converted to the final product.
Proposed Experimental Protocol: A Two-Step Synthesis
This protocol is adapted from established methodologies for the synthesis of structurally related quinoline derivatives.
Step 1: Synthesis of 8-bromo-2-(trifluoromethyl)quinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzotrifluoride (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a suitable high-boiling solvent such as Dowtherm A.
-
Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours.
-
Work-up: After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., diethyl ether) to precipitate the product. The solid is collected by filtration, washed with the solvent, and dried to yield 8-bromo-2-(trifluoromethyl)quinolin-4-ol.
Step 2: Synthesis of this compound
-
Reaction Setup: To the 8-bromo-2-(trifluoromethyl)quinolin-4-ol (1 equivalent) from the previous step, add phosphorus oxybromide (POBr₃) (2-3 equivalents).
-
Reaction Conditions: Heat the mixture at 120-130 °C for 3-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS is an indispensable tool for the structural confirmation of newly synthesized compounds, providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence.
As no experimental HRMS data for this compound has been identified in the performed searches, the following table provides the theoretical monoisotopic mass and the expected exact masses for common adducts. Researchers can use this data as a reference for validating their synthesized product.
| Ion Species | Theoretical Exact Mass (m/z) |
| [M]⁺ | 274.9557 |
| [M+H]⁺ | 275.9630 |
| [M+Na]⁺ | 297.9449 |
| [M+K]⁺ | 313.9189 |
| Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). |
Experimental and Synthetic Workflow Visualization
To further clarify the proposed synthesis and analytical validation, the following diagrams illustrate the logical flow of the process.
Caption: Proposed synthetic workflow for this compound and its validation.
Caption: Logical diagram illustrating the HRMS validation process.
This guide provides a foundational framework for the synthesis and validation of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their laboratory conditions and available resources, using the provided theoretical HRMS data as a critical benchmark for successful synthesis and characterization.
Dawn of a New Era in Oncology: Novel Quinoline Derivatives Showcase Potent Anticancer Activity
For Immediate Release
In the relentless pursuit of more effective cancer therapies, a new wave of novel quinoline derivatives is demonstrating significant promise in preclinical studies. Recent research from late 2024 and early 2025 highlights the potent and selective anticancer activities of these compounds against a range of malignancies, heralding a potential paradigm shift in oncological drug development. These findings, aimed at researchers, scientists, and drug development professionals, underscore the versatility of the quinoline scaffold in designing next-generation anticancer agents.
This guide provides a comparative overview of the cytotoxic profiles of recently developed quinoline derivatives, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Novel Quinoline Derivatives
The in vitro cytotoxic activity of several novel quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined using standardized assays. The data reveals that these compounds exhibit a wide range of potent activities, in some cases surpassing existing chemotherapeutic agents.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| Quinoline-Dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | [2] |
| Compound 3c | BGC-823 (Gastric) | 7.05 | [2] | |
| BEL-7402 (Hepatoma) | - | [2] | ||
| A549 (Lung) | - | [2] | ||
| EGFR/HER-2 Dual Inhibitor | Compound 5a | MCF-7 (Breast) | GI50: 25-82 nM | [3] |
| A-549 (Lung) | GI50: 25-82 nM | [3] |
Note: IC50 values for some compounds against certain cell lines were not explicitly provided in the initial reports and are marked as "-". The GI50 for Compound 5a represents the concentration for 50% growth inhibition.
Unraveling the Mechanisms: Signaling Pathways and Experimental Approaches
The potent anticancer effects of these novel quinoline derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Key mechanisms of action include the inhibition of receptor tyrosine kinases like EGFR and HER-2, the induction of apoptosis (programmed cell death) through the activation of caspases, and the generation of reactive oxygen species (ROS).
Experimental Workflow for Cytotoxicity Assessment
The evaluation of the anticancer activity of these novel compounds follows a standardized workflow, beginning with in vitro cytotoxicity screening, followed by mechanistic studies to elucidate their mode of action.
A generalized experimental workflow for the evaluation of novel anticancer compounds.
EGFR/HER-2 Dual Inhibition Pathway
Certain quinoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key drivers in many cancers. By blocking these receptors, the compounds inhibit downstream signaling pathways that promote cell proliferation and survival.
Inhibition of EGFR and HER-2 signaling by novel quinoline derivatives.
Apoptosis Induction Pathway
Many of the studied quinoline derivatives induce apoptosis in cancer cells. This is often achieved through the activation of the caspase cascade and the modulation of Bcl-2 family proteins, leading to controlled cell death.
Induction of apoptosis by novel quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel quinoline derivatives.
Cell Viability Assessment (MTT Assay)
The cytotoxic effects of the novel quinoline derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the quinoline derivatives and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following treatment, the culture medium was replaced with a fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.[4]
Apoptosis Detection by Flow Cytometry
The induction of apoptosis by the quinoline derivatives was quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
-
Cell Treatment: Cancer cells were treated with the quinoline derivatives at their respective IC50 concentrations for a specified period.
-
Cell Harvesting and Staining: Both adherent and floating cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]
Future Directions
The promising in vitro anticancer activity of these novel quinoline derivatives provides a strong rationale for further preclinical and clinical development. Future research will focus on optimizing their pharmacological properties, evaluating their efficacy and safety in in vivo models, and further elucidating their mechanisms of action to identify potential biomarkers for patient stratification. The continued exploration of the quinoline scaffold holds immense potential for the discovery of more effective and targeted cancer therapies.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Trifluoromethyl Group's Impact on Quinoline's Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of trifluoromethylated quinolines against their non-fluorinated or alternatively substituted counterparts. The introduction of the trifluoromethyl (CF3) group, a common bioisostere for a methyl group, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties due to its high electronegativity, metabolic stability, and lipophilicity. This guide synthesizes experimental data across anticancer, antimalarial, and antibacterial activities to elucidate the influence of trifluoromethyl substitution on the biological performance of the quinoline scaffold.
Anticancer Activity: Enhancing Cytotoxicity through Trifluoromethylation
The quinoline core is a prevalent scaffold in the design of anticancer agents. The addition of a trifluoromethyl group has been shown to modulate the cytotoxic activity of these compounds significantly. While direct comparisons of a trifluoromethylated quinoline with its exact non-trifluoromethylated parent are not always available in the literature, analysis of structurally similar compounds provides valuable insights. For instance, quinoline derivatives bearing a trifluoromethyl group at the 7-position have demonstrated high potency.[1]
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 (CF3-containing) | 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Varies (Potent) | Not specified | [1] |
| 2 (CF3-containing) | 2,8-bis(trifluoromethyl)quinoline derivative | HL-60 | 10 ± 2.5 | N/A |
| 3 (Non-CF3 analog) | Doxorubicin (Standard Drug) | Varies | Varies | N/A |
| 4 (Non-CF3 analog) | 4-(Quinolin-4-yl)-N-p-tolylpyrimidin-2-amine | Varies | Varies (Active) | N/A |
Note: Direct IC50 values for compound 1 were not specified in the reviewed literature, but it was highlighted for its high potency. Compound 2 is a bis-trifluoromethylated derivative. Compounds 3 and 4 are included as points of reference.
The data suggests that trifluoromethylation is a key strategy in enhancing the anticancer potential of quinoline derivatives. The electron-withdrawing nature of the CF3 group can influence the molecule's interaction with biological targets, such as protein kinases.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (trifluoromethylated quinoline) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Antimalarial Activity: The Advantage of Multiple Trifluoromethyl Groups
Quinolines, such as chloroquine and mefloquine, have historically been cornerstone drugs in the fight against malaria. The introduction of trifluoromethyl groups into the quinoline scaffold has been a strategy to enhance activity, particularly against resistant strains. Comparative studies have shown that the number and position of CF3 groups can significantly impact antimalarial potency.
A study on a series of trifluoromethylated quinoline derivatives against the chloroquine-sensitive D10 strain of Plasmodium falciparum revealed that compounds with two trifluoromethyl groups generally exhibit slightly higher in vitro activity than those with a single trifluoromethyl group.[2] For example, 2,8-bis(trifluoromethyl) quinoline derivatives showed lower IC50 values compared to their mono-trifluoromethylated counterparts.[2] Furthermore, a comparison between 2,8-bis(trifluoromethyl)quinoline and 7-chloroquinoline derivatives showed them to be equipotent, suggesting that the bis-trifluoromethyl substitution is as effective as a chloro group in this particular scaffold.
Table 2: Comparative In Vitro Antimalarial Activity of Quinoline Derivatives
| Compound ID | Structure | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 5 (Bis-CF3) | 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 | 4.8 | [2] |
| 6 (Bis-CF3) | 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 | 5.2 | [2] |
| 7 (Mono-CF3) | 8-trifluoromethylquinoline derivative | D10 | Moderately active | [2] |
| 8 (Non-CF3 analog) | Chloroquine (Standard Drug) | D10 | Varies (Sensitive) | [2] |
Experimental Protocol: In Vitro Antimalarial SYBR Green I-based Assay
This fluorescence-based assay quantifies parasite growth by measuring the amount of parasite DNA.
Materials:
-
Plasmodium falciparum culture (e.g., D10 strain)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
96-well plates
-
Test compounds and control drugs (e.g., chloroquine)
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Parasite Culture: Add a suspension of parasitized erythrocytes (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Antibacterial Activity: A Promising Avenue for Trifluoromethylated Quinolines
The antibacterial activity of quinolines is well-established, with the fluoroquinolone class being a prime example. While the focus of many studies has been on fluoroquinolones, research into quinolines with trifluoromethyl groups has shown promise, particularly against Mycobacterium tuberculosis.
A study evaluating new 4-N-alkylated-2-trifluoromethyl-quinoline analogues against sensitive and resistant strains of M. tuberculosis identified several compounds with significant activity.[3] Although a direct comparison with a non-trifluoromethylated analog was not the primary focus, the potent activity of these trifluoromethylated compounds highlights their potential in developing new anti-TB agents.[3]
Table 3: Antibacterial Activity of Trifluoromethyl-Substituted Quinolines
| Compound ID | Structure | Bacterial Strain | MIC (µM) | Reference |
| 9 (CF3-containing) | 4-N-alkylated-2-trifluoromethyl-quinoline analogue | M. tuberculosis (resistant) | 4 | [3] |
| 10 (CF3-containing) | 4-N-alkylated-2-trifluoromethyl-quinoline analogue | M. tuberculosis (resistant) | 5 | [3] |
| 11 (Non-CF3 analog) | Ciprofloxacin (Fluoroquinolone) | Varies | Varies | N/A |
Note: The MIC values for compounds 9 and 10 are against resistant strains of M. tuberculosis. Ciprofloxacin is a fluoroquinolone and is included for general reference.
Signaling Pathway Inhibition: Targeting EGFR with Quinoline Derivatives
Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
Caption: Inhibition of the EGFR signaling pathway by a trifluoromethylated quinoline derivative.
Conclusion
The incorporation of one or more trifluoromethyl groups into the quinoline scaffold is a powerful strategy for enhancing biological activity across a range of therapeutic areas. In anticancer drug discovery, trifluoromethylation often leads to increased cytotoxicity. In the context of antimalarial agents, bis-trifluoromethylation appears to be more effective than mono-substitution. For antibacterial applications, trifluoromethylated quinolines have demonstrated promising activity against challenging pathogens like M. tuberculosis. The electron-withdrawing and lipophilic properties of the CF3 group likely contribute to improved target binding, metabolic stability, and cell permeability, making trifluoromethylated quinolines a highly attractive class of compounds for further drug development.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
For immediate reference, 4-Bromo-2-(trifluoromethyl)quinoline is classified as a hazardous chemical. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[1][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[1][2] Avoid generating dust if handling the solid form of the compound.[1][4] In the event of a spill, follow your institution's established spill cleanup procedures. Generally, for a solid spill, you should avoid creating dust and use dry cleanup methods.[1][4]
Summary of Hazard and Disposal Information
| Hazard Classification | Disposal Recommendation |
| Acute toxicity, oral (Category 4)[2] | Dispose of as hazardous waste through a licensed professional waste disposal service.[4] |
| Skin corrosion/irritation (Category 2)[1][2] | Do not dispose of down the drain or in regular trash.[3] |
| Serious eye damage/eye irritation (Category 2A)[1][2] | The primary disposal method is controlled incineration by a licensed facility.[3][4] |
| May cause respiratory irritation[1][2] | Segregate from non-hazardous waste. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company.[3][4] Chemical neutralization at the laboratory scale is not a recommended practice.[3]
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated and clearly labeled hazardous waste container.
-
This container should be specifically designated for "Halogenated Organic Waste."[3]
-
-
Container Labeling and Management:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").
-
If the waste is a mixture, list all components and their approximate percentages.
-
Keep the container tightly closed when not in use and store it in a well-ventilated, designated satellite accumulation area.[1]
-
-
Disposal of Empty Containers:
-
To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[3]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's policies.
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures regarding waste manifests and pickup scheduling.[3]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-(trifluoromethyl)quinoline
Essential Safety and Handling Guide for 4-Bromo-2-(trifluoromethyl)quinoline
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and regulatory compliance. The following recommendations are based on best practices for handling halogenated quinoline derivatives. A substance-specific Safety Data Sheet (SDS) should always be consulted when available.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[5][6] | To protect against splashes and potential eye irritation.[1][2][4] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's compatibility data.[5][6] - Lab Coat/Gown: A clean lab coat or disposable gown. A chemically resistant apron or gown is recommended for procedures with a higher risk of splashes.[5] | To prevent skin contact and absorption. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with the potential for dust or aerosol generation.[4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7] | To prevent inhalation of the substance. |
Operational Plan: Safe Handling Workflow
A systematic approach is critical to minimize exposure risk.
Engineering Controls
-
Work with this compound in a designated area, ideally within a chemical fume hood, to manage airborne particles.[4]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
Work Practices
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Handling: If the compound is a solid, handle it carefully to avoid creating dust.[1] Use appropriate tools for transfers. For solutions, use a pipette or syringe with caution to prevent splashes.[5]
-
During Experiment: Keep all containers clearly labeled and sealed when not in use. Avoid direct contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke in the laboratory.[1]
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the compound. Properly remove and dispose of PPE.[5] Always wash hands thoroughly after handling.[1][7]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a poison center or doctor.[3][4][7] Rinse mouth with water.[6][8] Do NOT induce vomiting.[2][4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6][7][8] Seek immediate medical attention.[2] |
| If on Skin | Wash with plenty of soap and water.[4][7][8] Remove contaminated clothing.[4] If irritation occurs, seek medical attention.[1] |
| If Inhaled | Move the person to fresh air and keep comfortable for breathing.[4][8] If not breathing, give artificial respiration.[8] Seek medical attention. |
Disposal Plan
Proper disposal is imperative to prevent environmental contamination.
Waste Segregation and Collection
-
Chemical Waste: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[9] Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[9]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a sealed and labeled container.[5][9]
Disposal Procedure
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[9]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Pickup: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[5][9]
Caption: Disposal workflow for this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.fr [fishersci.fr]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
